Product packaging for Abt-072(Cat. No.:CAS No. 1132936-00-5)

Abt-072

Cat. No.: B605103
CAS No.: 1132936-00-5
M. Wt: 469.6 g/mol
InChI Key: XMZSTQYSBYEENY-RMKNXTFCSA-N
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Description

ABT-072 is under investigation in clinical trial NCT00890318 (A Study in Healthy Adult Subjects to Evaluate the Safety, Tolerability, and Pharmacokinetic Profiles of Multiple Doses of this compound Used to Treat Hepatitis C).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
has antiviral activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N3O5S B605103 Abt-072 CAS No. 1132936-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSTQYSBYEENY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132936-00-5, 1214735-11-1
Record name ABT-072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-072
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Abt-072: A Deep Dive into its Mechanism of Action Against HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-072 is a potent, orally bioavailable, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the HCV replication machinery, the NS5B polymerase represents a prime target for direct-acting antiviral (DAA) therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding site, inhibitory kinetics, and resistance profile. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Core Mechanism of Action

This compound exerts its antiviral effect by allosterically inhibiting the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct pocket on the enzyme known as the "palm I" site. This binding event induces a conformational change in the polymerase, rendering it catalytically incompetent and thereby halting viral RNA replication.

The allosteric nature of this compound's inhibition means it is non-competitive with respect to nucleotide triphosphates (NTPs). This characteristic is a hallmark of many NNIs targeting the NS5B polymerase. By binding to the palm I site, this compound is thought to interfere with the intricate conformational changes required for the initiation and elongation steps of RNA synthesis.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in both cell-based replicon assays and enzymatic assays. The following table summarizes the key quantitative data available for this compound and its closely related analogs.

Compound Assay Type HCV Genotype Parameter Value (nM) Reference
This compoundReplicon AssayGenotype 1aEC501.0[1]
This compoundReplicon AssayGenotype 1bEC500.3[1]
Stilbene Analog of this compoundEnzymatic AssayGenotype 1bIC500.7[2]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and inhibitory properties of compounds like this compound, specific experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical experimental workflow for inhibitor characterization.

Mechanism_of_Action cluster_NS5B HCV NS5B Polymerase Active_Site Active Site RNA_Replication Viral RNA Replication Active_Site->RNA_Replication Catalyzes Palm_I_Site Palm I Site (Allosteric) Palm_I_Site->Active_Site Induces Conformational Change Abt072 This compound Abt072->Palm_I_Site Binds to Inhibition Inhibition Abt072->Inhibition NTPs Nucleotide Triphosphates NTPs->Active_Site Binds to Inhibition->RNA_Replication

Caption: Mechanism of action of this compound on HCV NS5B polymerase.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_replicon Replicon Assay Purified_NS5B Purified NS5B Polymerase Incubate_with_Abt072 Incubate with varying [this compound] Purified_NS5B->Incubate_with_Abt072 RNA_Template_Primer RNA Template/Primer RNA_Template_Primer->Incubate_with_Abt072 Labeled_NTPs Labeled NTPs Labeled_NTPs->Incubate_with_Abt072 Measure_Incorporation Measure Incorporation of Labeled NTPs Incubate_with_Abt072->Measure_Incorporation Calculate_IC50 Calculate IC50 Measure_Incorporation->Calculate_IC50 HCV_Replicon_Cells HCV Replicon-containing Huh-7 cells Treat_with_Abt072 Treat with varying [this compound] HCV_Replicon_Cells->Treat_with_Abt072 Measure_Replication Measure Luciferase (or other reporter) Treat_with_Abt072->Measure_Replication Calculate_EC50 Calculate EC50 Measure_Replication->Calculate_EC50 Start Start->Purified_NS5B Start->HCV_Replicon_Cells

Caption: Experimental workflow for determining the inhibitory activity of this compound.

Resistance to this compound

As with other DAAs, the emergence of resistance-associated substitutions (RASs) is a potential limitation to the efficacy of this compound. Mutations in the NS5B polymerase, particularly within or near the palm I binding site, can reduce the binding affinity of the inhibitor, leading to a decrease in its antiviral activity.

While specific resistance data for this compound is limited in the public domain, studies on other palm site I inhibitors provide insights into potential resistance pathways. Common mutations conferring resistance to this class of inhibitors include substitutions at amino acid positions M414, M423, and C445. The development of resistance is a critical consideration in the clinical application of this compound and highlights the importance of combination therapy to mitigate the emergence of resistant viral variants.

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (genotype 1b)

  • Poly(A) RNA template

  • Oligo(U) primer

  • [³H]-UTP (radiolabeled Uridine triphosphate)

  • Unlabeled ATP, CTP, GTP, and UTP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound or other test compounds

  • Scintillation proximity assay (SPA) beads

  • Microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, combine the purified NS5B enzyme, poly(A) template, and oligo(U) primer in the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the polymerase reaction by adding a mixture of all four NTPs, including [³H]-UTP.

  • Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add SPA beads, which will bind to the newly synthesized radiolabeled RNA.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a cellular context where HCV RNA is actively replicating.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) that contains a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • G418 (for maintaining selection of replicon-containing cells).

  • This compound or other test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).

  • Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • To assess cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) can be performed.

  • Calculate the percent inhibition of HCV replication for each concentration of this compound and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values using non-linear regression.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that functions through an allosteric mechanism by binding to the palm I site. Its high potency against clinically relevant HCV genotypes, coupled with favorable pharmacokinetic properties, has positioned it as a valuable candidate for HCV therapy. Understanding its detailed mechanism of action, inhibitory profile, and potential for resistance is crucial for its optimal use in combination with other direct-acting antivirals to achieve sustained virologic response and combat the global burden of hepatitis C. Further research into specific resistance pathways and the development of next-generation inhibitors will continue to advance the field of HCV therapeutics.

References

The Evolution of a Potent HCV NS5B Polymerase Inhibitor: A Structure-Activity Relationship Analysis of ABT-072 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ABT-072, a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed as a direct-acting antiviral (DAA), this compound emerged from a focused lead optimization campaign aimed at improving the potency and pharmacokinetic profile of an earlier aryl uracil series. This document details the key chemical modifications that led to the discovery of this compound, presenting quantitative biological data for a series of analogs. Furthermore, it provides detailed experimental protocols for the key enzymatic and cell-based assays used to characterize these compounds and includes visualizations of the inhibitor's mechanism of action and the discovery workflow to offer a comprehensive resource for researchers in the field of antiviral drug development.

Introduction

The hepatitis C virus NS5B polymerase is a critical enzyme for viral replication and has been a primary target for the development of direct-acting antivirals.[1] Non-nucleoside inhibitors that bind to allosteric sites on the polymerase offer a powerful therapeutic modality. This compound was identified through a medicinal chemistry program designed to enhance the properties of a lead compound, inhibitor 1 .[2][3][4] This initial lead, while possessing activity, suffered from suboptimal permeability and pharmacokinetic properties, largely attributed to an amide linker.

The development of this compound focused on two principal structural modifications:

  • Linker Modification: Replacement of the flexible and polar amide linkage in the lead compound with a more rigid and less polar trans-olefin (stilbene) moiety. This change was hypothesized to improve membrane permeability and overall pharmacokinetic properties.[2][3][4]

  • Heterocycle Modification: Substitution of the dihydrouracil ring with a planar N-linked uracil. This alteration was aimed at optimizing interactions within the binding pocket to enhance antiviral potency.[2][3]

This guide systematically explores the SAR of these modifications, culminating in the identification of this compound as a clinical candidate.

Mechanism of Action and Targeting HCV Replication

This compound is a non-nucleoside inhibitor that binds to the "palm I" allosteric site of the HCV NS5B polymerase.[4] This binding event induces a conformational change in the enzyme, preventing the correct positioning of the RNA template and incoming nucleotides, thereby halting viral RNA replication. The diagram below illustrates the HCV replication cycle within a host hepatocyte and highlights the specific step inhibited by this compound.

HCV_Replication_Cycle cluster_host Hepatocyte Entry 1. Entry & Uncoating Viral_RNA Viral (+) RNA Entry->Viral_RNA Translation 2. Translation of Viral Polyprotein Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage 3. Polyprotein Cleavage NS_Proteins Non-Structural Proteins (NS3, NS4A, NS5A, NS5B) Cleavage->NS_Proteins Structural_Proteins Structural Proteins (Core, E1, E2) Cleavage->Structural_Proteins Replication 4. RNA Replication (via NS5B Polymerase) Negative_RNA (-) RNA Intermediate Replication->Negative_RNA Assembly 5. Virion Assembly Release 6. Release Assembly->Release HCV_out New HCV Virions Release->HCV_out HCV_in HCV Virion HCV_in->Entry Viral_RNA->Translation Replication_Complex Replication Complex (Membranous Web) Viral_RNA->Replication_Complex Polyprotein->Cleavage NS_Proteins->Replication_Complex Structural_Proteins->Assembly Replication_Complex->Replication New_Viral_RNA New (+) RNA Genomes Negative_RNA->New_Viral_RNA New_Viral_RNA->Assembly Inhibitor This compound Inhibitor->Replication

Figure 1: Mechanism of Action of this compound in the HCV Life Cycle.

Structure-Activity Relationship (SAR) of this compound Analogs

The optimization from lead compound 1 to this compound (7 ) involved systematic modifications to the core structure. The following tables summarize the biological activity of key analogs.

Table 1: Effect of Linker and Heterocycle Modification
CompoundLinker (X)Heterocycle (Y)HCV GT1a Replicon EC50 (nM)HCV GT1b Replicon EC50 (nM)
1 (Lead) -CONH-Dihydrouracil5119
2 -CH=CH- (trans)Dihydrouracil8532
3 -CONH-Uracil154
7 (this compound) -CH=CH- (trans) Uracil 1.0 0.3

Analysis: The data clearly demonstrates the synergistic benefit of the two primary modifications. Replacing the amide linker in 1 with a trans-olefin (2 ) did not improve potency, suggesting the linker's primary role is in modulating physicochemical properties rather than direct binding interactions.[2][3][4] Conversely, replacing the dihydrouracil with a planar uracil (3 ) significantly improved potency (approx. 3-5 fold). The combination of both the trans-olefin linker and the uracil heterocycle in this compound (7 ) resulted in a dramatic increase in potency, with an EC50 of 1.0 nM and 0.3 nM against genotypes 1a and 1b, respectively.[5][6]

Table 2: SAR of the tert-Butyl Group Substituent
CompoundR1 GroupR2 GroupHCV GT1b Replicon EC50 (nM)
7 (this compound) H tert-Butyl 0.3
8 HIsopropyl1.2
9 HCyclohexyl0.8
10 HPhenyl5.5
11 CH3tert-Butyl25

Analysis: Modifications to the tert-butyl group on the central phenyl ring were explored to probe the size and nature of the corresponding hydrophobic pocket. Replacing the tert-butyl with a smaller isopropyl group (8 ) or a larger cyclohexyl group (9 ) was tolerated but resulted in a slight loss of activity. A bulky phenyl substitution (10 ) was detrimental to potency. Furthermore, substitution at the ortho position (R1) as in compound 11 significantly reduced activity, highlighting the importance of an unsubstituted position for optimal binding.

Experimental Protocols

Detailed methodologies for the primary assays are provided below.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilutions of test compound in DMSO Incubate 3. Pre-incubate NS5B and compound for 30 min Compound_Prep->Incubate Enzyme_Prep 2. Prepare NS5B enzyme and RNA template/primer mix Enzyme_Prep->Incubate Initiate 4. Initiate reaction with NTP mix (containing Biotin-UTP) Incubate->Initiate React 5. Incubate at 30°C for 90 min Initiate->React Quench 6. Stop reaction with EDTA React->Quench Transfer 7. Transfer to streptavidin- coated plate Quench->Transfer Wash 8. Wash to remove unbound material Transfer->Wash Detect 9. Add Europium-labeled antibody & read TR-FRET signal Wash->Detect

References

Abt-072: A Technical Guide to a Non-Nucleoside Inhibitor of the HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Developed as a direct-acting antiviral (DAA), this compound targets a specific allosteric site within the palm domain of the NS5B enzyme, known as the Palm I site. By binding to this site, this compound induces a conformational change in the polymerase, thereby preventing the initiation of RNA synthesis and inhibiting viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound emerged from a medicinal chemistry program aimed at identifying novel DAAs for the treatment of HCV infection. It is a trans-stilbene analog that was optimized from an earlier lead compound to improve its permeability, solubility, and pharmacokinetic profile.[1][2] this compound demonstrated potent antiviral activity against HCV genotype 1 replicons in preclinical studies and advanced to Phase 2 clinical trials.[1] Its development represents a significant effort in the pursuit of interferon-free treatment regimens for chronic hepatitis C.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome. Unlike nucleoside inhibitors that act as chain terminators at the active site, this compound binds to an allosteric pocket known as the Palm I site, located at the interface of the thumb and palm subdomains of the enzyme.[3] This binding event is non-competitive with respect to the nucleotide substrates.[3][4]

The binding of this compound to the Palm I site is believed to lock the NS5B polymerase in a closed, inactive conformation.[5] This conformational change prevents the necessary structural rearrangements required for the de novo initiation of RNA synthesis.[3] Consequently, the viral replication cycle is halted.

Signaling Pathway: HCV Replication and Inhibition by this compound

The following diagram illustrates the key steps of the HCV replication cycle and the point of intervention for this compound.

HCV_Replication_and_Abt072_Inhibition HCV Replication Cycle and this compound Inhibition cluster_replication_detail RNA Replication Detail Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Virion Assembly Replication->Assembly NS5B NS5B Polymerase Replication->NS5B Release 6. Virus Release Assembly->Release RNA_Synthesis RNA Synthesis (de novo initiation) NS5B->RNA_Synthesis RNA_Template Viral RNA Template RNA_Template->RNA_Synthesis NTPs Nucleoside Triphosphates (NTPs) NTPs->RNA_Synthesis Abt072 This compound Abt072->NS5B Inhibition

Caption: Overview of the HCV replication cycle within a hepatocyte and the inhibitory action of this compound on the NS5B polymerase-mediated RNA replication step.

Quantitative Data

The antiviral efficacy of this compound has been quantified primarily through cell-based HCV replicon assays. The following table summarizes the key potency data available for this compound and a closely related precursor compound.

CompoundAssay TypeHCV GenotypeEC50 (nM)IC50 (nM)Reference
This compound HCV Replicon1a1.0Not Reported[6]
This compound HCV Replicon1b0.3Not Reported[6]
Stilbene Analog (69)HCV Replicon1bNot Reported0.7[3]

EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of the viral replication in a cell-based assay. IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor that reduces the activity of a target enzyme by 50% in a biochemical assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

HCV Replicon Assay

This cell-based assay is crucial for determining the antiviral activity of compounds in a cellular context that mimics viral replication.

Objective: To determine the EC50 of this compound against HCV replicons of different genotypes.

Materials:

  • Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a reporter gene (e.g., luciferase).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound stock solution in dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay.

  • Compound Dilution: Prepare a serial dilution of this compound in DMEM. The final concentration of DMSO should be kept constant (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.

  • Treatment: After 24 hours of cell seeding, remove the medium and add the medium containing the diluted this compound. Include control wells with no drug (vehicle control) and a known HCV inhibitor as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

In Vitro NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.

Objective: To determine the IC50 of this compound against purified HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility).

  • Poly(A) RNA template.

  • Oligo(U) primer.

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

  • Radiolabeled rNTP (e.g., [α-33P]UTP).

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • This compound stock solution in DMSO.

  • DE81 filter papers.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(A) template, oligo(U) primer, and a mix of unlabeled rNTPs.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO for the control) to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

  • Initiation and Elongation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.

  • Quenching: Stop the reaction by adding EDTA.

  • Detection: Spot the reaction mixture onto DE81 filter papers and wash them to remove unincorporated radiolabeled rNTPs.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. This corresponds to the amount of newly synthesized RNA.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations of Pathways and Workflows

Mechanism of this compound Inhibition at the Palm I Site

The following diagram details the interaction of this compound with the Palm I binding pocket of the HCV NS5B polymerase.

Abt072_Mechanism This compound Mechanism of Action at the NS5B Palm I Site cluster_NS5B HCV NS5B Polymerase cluster_Palm_I_Site Palm I Allosteric Site Palm_Domain Palm Domain M414 Met414 Thumb_Domain Thumb Domain Fingers_Domain Fingers Domain Conformational_Change Conformational Change (Enzyme locked in inactive state) Y448 Tyr448 C316 Cys316 S365 Ser365 Abt072 This compound Abt072->M414 Binds to Palm I Site Abt072->Y448 Abt072->C316 Abt072->S365 Abt072->Conformational_Change Inhibition Inhibition of de novo RNA Synthesis Conformational_Change->Inhibition

Caption: Binding of this compound to key amino acid residues in the Palm I site of NS5B, leading to a conformational change that inhibits RNA synthesis.

Experimental Workflow for NNI Discovery and Characterization

This diagram outlines the typical workflow for the discovery and preclinical characterization of a non-nucleoside inhibitor like this compound.

NNI_Discovery_Workflow Workflow for NNI Discovery and Preclinical Characterization HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assay (NS5B Polymerase Inhibition) Hit_ID->Biochem_Assay Primary Screen Cell_Assay Cell-Based Assay (HCV Replicon) Biochem_Assay->Cell_Assay Secondary Screen Lead_Gen Lead Generation Cell_Assay->Lead_Gen Med_Chem Medicinal Chemistry (SAR Studies, e.g., this compound) Lead_Gen->Med_Chem Lead_Opt Lead Optimization Med_Chem->Lead_Opt ADME_Tox ADME/Toxicity Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate

References

Methodological & Application

Application Notes and Protocols for Abt-072 in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing the non-nucleoside inhibitor Abt-072 in a Hepatitis C Virus (HCV) replicon assay. This compound is a potent and orally active inhibitor of the HCV NS5B polymerase, demonstrating significant efficacy against genotypes 1a and 1b.[1]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1][2][3] It binds to an allosteric site on the enzyme known as the Palm I site.[4] This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA replication.

Quantitative Data Summary

The antiviral activity of this compound against HCV genotypes 1a and 1b in cell-based replicon assays is summarized below. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication.

Compound HCV Genotype EC50 (nM)
This compoundGenotype 1a1.0
This compoundGenotype 1b0.3

Experimental Protocols

HCV Replicon Assay Protocol

This protocol outlines the steps for evaluating the antiviral activity of this compound using a luciferase-based HCV replicon assay. This assay measures the level of HCV replication by quantifying the activity of a reporter gene (luciferase) engineered into the replicon.

Materials:

  • HCV genotype 1a or 1b subgenomic replicon-harboring Huh-7 or Huh-7.5 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates (white, clear bottom)

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

  • Luminometer

Cell Maintenance:

  • Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Maintain selective pressure by adding G418 to the culture medium at a concentration of 500 µg/mL.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in G418-free culture medium.

    • Seed the cells into white, clear-bottom 96-well plates at a density of 8,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.5%.

    • Include appropriate controls:

      • Negative Control: Medium with DMSO (vehicle) only.

      • Positive Control: A known HCV NS5B inhibitor.

    • Remove the culture medium from the seeded plates and add 100 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C.

  • Luciferase Activity Measurement:

    • After the incubation period, remove the culture medium.

    • Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the log of the compound concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay (Optional but Recommended)

To assess whether the observed antiviral activity is due to specific inhibition of HCV replication or general cytotoxicity, a parallel cytotoxicity assay should be performed.

Procedure:

  • Seed the parental Huh-7 or Huh-7.5 cells (without the replicon) in a 96-well plate at the same density as the replicon assay.

  • Treat the cells with the same serial dilutions of this compound.

  • After 72 hours of incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Calculate the 50% cytotoxic concentration (CC50).

  • Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start seed_cells Seed HCV Replicon Cells (8,000 cells/well) start->seed_cells prepare_compounds Prepare Serial Dilutions of this compound seed_cells->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate Incubate for 72 hours at 37°C add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luminescence Measure Luciferase Activity lyse_cells->measure_luminescence calculate_ec50 Calculate EC50 measure_luminescence->calculate_ec50 end End calculate_ec50->end

Caption: Experimental workflow for the this compound HCV replicon assay.

mechanism_of_action cluster_hcv HCV Life Cycle cluster_inhibition Inhibition by this compound HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Translation Replication RNA Replication (via NS5B) Polyprotein->Replication Processing Assembly Virion Assembly & Release Replication->Assembly NS5B NS5B Polymerase Assembly->HCV_RNA Inhibition Inhibition of RNA Synthesis NS5B->Inhibition Abt072 This compound Abt072->NS5B Binds to Palm I Site

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Abt-072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication.[1] This document provides detailed application notes and experimental protocols for the evaluation of the antiviral activity of this compound using common cell-based assays. The described methods include the HCV replicon assay for assessing RNA replication inhibition, the infectious HCV cell culture system for evaluating the complete viral life cycle, and a cytotoxicity assay to determine the compound's selectivity.

Data Presentation

The antiviral activity and cytotoxicity of this compound and a representative non-nucleoside NS5B inhibitor, dasabuvir, are summarized in the tables below. These values are crucial for the initial assessment of the compound's potential as an antiviral agent.

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes 1a and 1b

CompoundTargetHCV GenotypeAssay SystemEC50 (nM)
This compoundNS5B PolymeraseGenotype 1aReplicon1.0[1]
This compoundNS5B PolymeraseGenotype 1bReplicon0.3[1]

Table 2: Cytotoxicity and Selectivity Index of a Representative Non-Nucleoside NS5B Inhibitor (Dasabuvir)

CompoundCell LineCC50 (nM)Representative EC50 (nM, GT 1b)Selectivity Index (SI = CC50/EC50)
DasabuvirHuh-7>10,360[2]1.8[2]>5755

Note: A specific CC50 value for this compound in Huh-7 cells is not publicly available. The data for dasabuvir, another non-nucleoside NS5B inhibitor, is provided for context and to illustrate the calculation of the Selectivity Index.

Mandatory Visualizations

The following diagrams illustrate the HCV life cycle, the mechanism of action of NS5B inhibitors, and the experimental workflows for the described assays.

HCV_Life_Cycle cluster_host_cell Hepatocyte cluster_inhibitor Mechanism of this compound Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion New Virions HCV_virion->Entry Abt072 This compound (NS5B Inhibitor) Abt072->Replication Inhibits NS5B Polymerase

Figure 1: Overview of the Hepatitis C Virus (HCV) life cycle and the target of this compound.

HCV_Replicon_Assay start Start plate_cells Plate Huh-7 cells containing HCV replicon with a reporter gene (e.g., Luciferase) start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate measure_reporter Measure reporter gene activity (e.g., luminescence) incubate->measure_reporter determine_ec50 Determine EC50 value measure_reporter->determine_ec50 end End determine_ec50->end

Figure 2: Experimental workflow for the HCV replicon assay.

Cytotoxicity_Assay start Start plate_cells Plate Huh-7 cells start->plate_cells add_compound Add serial dilutions of this compound plate_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance determine_cc50 Determine CC50 value measure_absorbance->determine_cc50 end End determine_cc50->end

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., luciferase) that allows for a quantitative measure of viral replication.

Materials:

  • Huh-7 cells stably expressing an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.

  • This compound stock solution in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend the HCV replicon cells in complete DMEM.

    • Seed the cells into 96-well white, clear-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 100 nM down to 0.001 nM. Include a vehicle control (DMSO) and a positive control (e.g., another known NS5B inhibitor).

    • Carefully remove the medium from the cell plates and add 100 µL of the diluted compound to the respective wells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the luciferase reagent to each well (typically 100 µL).

    • Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the 50% effective concentration (EC50) by fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay (MTT Assay) for CC50 Determination

This assay determines the concentration of a compound that causes a 50% reduction in cell viability. It is essential for calculating the selectivity index of the antiviral compound.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay).

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound stock solution in DMSO.

  • 96-well clear tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

  • Cell Plating:

    • Seed Huh-7 cells into a 96-well clear plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete DMEM. The concentration range should be broader than for the EC50 determination (e.g., from 100 µM down to 0.1 µM).

    • Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Infectious HCV Cell Culture (HCVcc) System for Viral Yield Reduction Assay

This assay measures the effect of a compound on the production of infectious virus particles over multiple rounds of infection.

Materials:

  • Huh-7.5 cells (a highly permissive subclone of Huh-7).

  • HCVcc (cell culture-derived infectious HCV, e.g., JFH-1 strain).

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound stock solution in DMSO.

  • 48-well or 96-well tissue culture plates.

  • Reagents for quantifying viral yield (e.g., by RT-qPCR for HCV RNA or by a focus-forming unit assay).

Protocol:

  • Cell Plating and Infection:

    • Seed Huh-7.5 cells into 48-well plates and incubate overnight.

    • Infect the cells with HCVcc at a low multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of serial dilutions of this compound.

  • Incubation:

    • Incubate the infected cells for 72 hours at 37°C to allow for viral replication and spread.

  • Harvesting Supernatants:

    • After incubation, collect the cell culture supernatants, which contain the progeny virus.

  • Quantification of Viral Yield:

    • RT-qPCR: Extract viral RNA from the supernatants and quantify the amount of HCV RNA using a one-step real-time RT-qPCR assay.

    • Focus-Forming Unit (FFU) Assay: Serially dilute the harvested supernatants and use them to infect fresh monolayers of Huh-7.5 cells in a 96-well plate. After 48-72 hours, fix the cells and perform immunofluorescence staining for an HCV protein (e.g., NS5A). Count the number of infected foci to determine the viral titer (FFU/mL).

  • Data Analysis:

    • Calculate the percentage of reduction in viral yield (either RNA copies or FFU/mL) for each concentration of this compound compared to the vehicle control.

    • Determine the EC50 value from the dose-response curve.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific laboratory conditions, cell lines, and virus strains used. It is recommended to consult the primary literature for further details and to validate the assays in your own laboratory.

References

Application Notes and Protocols for Preclinical Dosing and Administration of Abt-072

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing, administration, and pharmacokinetic profile of Abt-072, a potent and orally active non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The following protocols and data have been compiled from available preclinical research to guide researchers in designing and executing their own in vivo studies.

Overview of this compound

This compound is an investigational antiviral compound that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus. By binding to an allosteric site on the enzyme, it inhibits its function, thereby preventing viral RNA replication. Preclinical studies in various animal models, primarily rats and dogs, have been conducted to evaluate its pharmacokinetic properties and inform dosing strategies for potential clinical applications. These studies have generally indicated that this compound possesses favorable pharmacokinetic characteristics, including good oral bioavailability and low plasma clearance.[1]

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters of this compound have been evaluated in rats and dogs following both intravenous (i.v.) and oral (p.o.) administration. The data from these studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

SpeciesDose (mg/kg)Route of AdministrationKey Pharmacokinetic Findings
Rat5 and/or 30i.v. or p.o.Showed good pharmacokinetic properties.
Dog2.5 and/or 30i.v. or p.o.Demonstrated low plasma clearance and high oral bioavailability.
Table 1: Summary of Preclinical Pharmacokinetic Studies of this compound.[1]

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from these preclinical studies are not publicly available in the reviewed literature. The provided information is based on qualitative descriptions of the pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized protocols for the preparation of this compound formulations and their administration in animal models, based on common practices for compounds with similar physicochemical properties.

Formulation Preparation

This compound is a compound with low aqueous solubility, necessitating the use of specific vehicles for in vivo administration.

3.1.1. Oral Suspension Formulation

  • Objective: To prepare a uniform suspension of this compound for oral gavage.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to water while stirring until fully dissolved.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve a homogenous suspension at the desired concentration.

    • Store the suspension at 2-8°C and ensure it is well-mixed before each administration.

3.1.2. Intravenous Solution Formulation

  • Objective: To prepare a clear, sterile solution of this compound for intravenous injection.

  • Materials:

    • This compound powder

    • Solvents: A co-solvent system is typically required due to the low aqueous solubility of this compound. A common approach involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and saline.

  • Procedure:

    • Dissolve the accurately weighed this compound in a minimal amount of DMSO.

    • Add PEG300 to the solution and mix thoroughly.

    • Slowly add sterile saline to the mixture while observing for any precipitation. The final composition should be adjusted to maintain the solubility of this compound. A common ratio for such formulations is 10% DMSO, 40% PEG300, and 50% saline.

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Visually inspect the solution for any particulate matter before administration.

Animal Dosing and Sample Collection

The following are generalized procedures for oral and intravenous administration in rats. Similar principles apply to other preclinical species, with adjustments for body weight and dosing volume.

3.2.1. Oral Administration (Gavage)

  • Animal Model: Male Sprague-Dawley rats (200-250 g)

  • Procedure:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Accurately weigh each animal to determine the correct dosing volume.

    • Thoroughly mix the this compound suspension to ensure uniformity.

    • Administer the suspension orally using a gavage needle at a volume of 5-10 mL/kg.

    • Return the animals to their cages with free access to food and water after a designated time post-dosing (e.g., 2 hours).

3.2.2. Intravenous Administration

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.

  • Procedure:

    • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

    • Administer the sterile this compound solution as a bolus injection or slow infusion via the cannulated jugular vein. The injection volume is typically 1-2 mL/kg.

    • Flush the cannula with sterile saline to ensure the complete dose is delivered.

3.2.3. Blood Sample Collection

  • Procedure:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

Signaling Pathway and Experimental Workflow

HCV RNA Replication Pathway Inhibited by this compound

This compound acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, which is the key enzyme responsible for replicating the viral RNA genome. The following diagram illustrates the simplified pathway of HCV RNA replication and the point of inhibition by this compound.

HCV_Replication_Pathway cluster_0 Hepatocyte Cytoplasm HCV_RNA HCV (+) RNA Genome Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Cleavage NS5B->Replication_Complex Assembly Negative_RNA (-) RNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis New_HCV_RNA New HCV (+) RNA Genomes Replication_Complex->New_HCV_RNA RNA Synthesis Negative_RNA->Replication_Complex Template Abt_072 This compound Abt_072->NS5B Allosteric Inhibition

HCV RNA Replication and this compound Inhibition
Preclinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.

PK_Workflow Formulation Formulation Preparation (e.g., Oral Suspension) Dosing Animal Dosing (Oral Gavage) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation Bioavailability_Logic cluster_0 Formulation & Dosing Factors cluster_1 Physiological Processes Formulation Formulation Type Solubility Solubility in GI Fluid Formulation->Solubility influences Dissolution Dissolution Rate Formulation->Dissolution influences Route Administration Route Route->Solubility determines environment for Metabolism First-Pass Metabolism Route->Metabolism influences extent of Dose Dose Level Dose->Dissolution can affect Solubility->Dissolution is a prerequisite for Permeability Membrane Permeability Dissolution->Permeability enables Bioavailability Systemic Bioavailability Permeability->Bioavailability directly contributes to Metabolism->Bioavailability reduces

References

Application Notes and Protocols: Setting Up an Abt-072 Resistance Selection Study

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the therapeutic area for Abt-072. Initial research indicates that this compound is primarily documented as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, making it an antiviral agent.[1][2]

However, the request for a "resistance selection study" in the context of drug development is a common and critical process for both antiviral and anticancer agents. Given the audience of "researchers, scientists, and drug development professionals," and the common overlap in methodologies for generating resistance, we will proceed by outlining a comprehensive protocol for a resistance selection study.

This document will provide a detailed framework that can be adapted for an antiviral (HCV) context or a hypothetical anticancer scenario. We will specify the necessary modifications for each context where appropriate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance is a significant challenge in the long-term efficacy of targeted therapies.[3][4] Understanding the molecular mechanisms by which a pathogen or cancer cell evades the effects of a drug is crucial for the development of next-generation therapies and combination strategies.[5][6] A resistance selection study is a fundamental in vitro process to generate resistant cell lines or viral populations, which can then be analyzed to identify the genetic or phenotypic changes responsible for the resistance.[7]

This protocol provides a detailed methodology for establishing cell lines or viral replicon systems with acquired resistance to this compound.

Core Concepts and Strategies

There are two primary methods for generating resistant cell lines in vitro:

  • Continuous Dose Escalation: This is the most common method, where cells are cultured in the presence of a gradually increasing concentration of the drug over a prolonged period.[7][8][9] This method mimics the clinical scenario of acquired resistance.

  • Single High-Dose Selection (Mutagenesis): Cells are exposed to a high, often lethal, concentration of the drug, and the rare, spontaneously resistant clones that survive are isolated and expanded.[10]

This protocol will focus on the continuous dose escalation method.

Experimental Protocols

Cell Line and Viral Replicon Selection and Maintenance
  • For an Anticancer Study (Hypothetical): Select a cancer cell line that is sensitive to the hypothesized mechanism of action of this compound. For example, if this compound were a hypothetical kinase inhibitor, a cell line with a known dependency on that kinase would be appropriate. Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • For an Antiviral (HCV) Study: Utilize a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins, including the NS5B polymerase target of this compound, and can replicate autonomously.

Determination of the Half-Maximal Inhibitory Concentration (IC50)

Before initiating the resistance selection, it is essential to determine the baseline sensitivity of the parental cell line or replicon to this compound.

  • Cell Seeding: Seed the parental cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Drug Dilution Series: Prepare a serial dilution of this compound in the culture medium. The concentration range should span several orders of magnitude, bracketing the expected IC50.

  • Treatment: Treat the cells with the this compound dilution series for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay.[12][13][14] These assays measure the metabolic activity of viable cells.[15]

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Generation of Resistant Cell Lines by Continuous Exposure
  • Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[9]

  • Monitoring and Passaging: Monitor the cells for signs of growth and cytotoxicity. When the cells reach approximately 80% confluency and their growth rate appears to have recovered, passage them into a fresh flask with a slightly increased concentration of this compound (typically a 1.5 to 2-fold increase).[7]

  • Dose Escalation: Continue this process of gradual dose escalation. If significant cell death is observed, maintain the cells at the current drug concentration until they have adapted.[9]

  • Cryopreservation: It is critical to cryopreserve cell stocks at various stages of the selection process. This provides backups and allows for later analysis of the evolutionary path to resistance.[8]

  • Duration: This process can take several months to a year to generate a highly resistant cell line.[16]

Clonal Isolation of Resistant Populations

The resulting resistant cell population is likely heterogeneous. To perform detailed molecular analysis, it is necessary to isolate single-cell clones.

  • Limiting Dilution: Serially dilute the resistant cell suspension to a concentration of approximately 0.5 cells per 100 µL.

  • Seeding: Dispense 100 µL of this suspension into each well of a 96-well plate. Statistically, this will result in many wells with no cells, some with a single cell, and a few with more than one.

  • Clone Expansion: Monitor the plates and expand the colonies that arise from a single cell.

  • Resistance Validation: Confirm the resistance phenotype of each clone by re-determining the IC50 for this compound and comparing it to the parental cell line.

Data Presentation: Quantitative Summary

The following tables provide a template for summarizing the quantitative data generated during the resistance selection study.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineIC50 (nM) [Hypothetical]Fold Resistance (Resistant IC50 / Parental IC50)
Parental Line5-
Resistant Pool500100
Resistant Clone 1750150
Resistant Clone 2600120

Table 2: Growth Rate Comparison of Parental and Resistant Clones

Cell LineDoubling Time (hours) [Hypothetical]
Parental Line24
Resistant Clone 128
Resistant Clone 226

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Isolation and Validation start Select Parental Cell Line ic50 Determine this compound IC50 start->ic50 culture Continuous Culture with Increasing [this compound] ic50->culture monitor Monitor Cell Growth and Viability culture->monitor passage Passage and Escalate Dose monitor->passage passage->culture freeze Cryopreserve Stocks passage->freeze limit_dilution Limiting Dilution Cloning passage->limit_dilution expand Expand Clonal Populations limit_dilution->expand validate Validate Resistance (IC50 Shift) expand->validate

Caption: Workflow for generating this compound resistant cell lines.

Hypothetical Signaling Pathway for Anticancer Resistance

Assuming this compound is a hypothetical inhibitor of a receptor tyrosine kinase (RTK), a common resistance mechanism is the activation of a bypass signaling pathway.[4][5]

G Abt072 This compound RTK Target RTK Abt072->RTK Downstream Downstream Signaling (e.g., MAPK/ERK) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BypassRTK Bypass RTK (e.g., MET, AXL) BypassDownstream Bypass Signaling (e.g., PI3K/AKT) BypassRTK->BypassDownstream Upregulation in Resistant Cells BypassDownstream->Proliferation

Caption: Bypass pathway activation as a resistance mechanism.

Molecular Analysis of Resistant Clones

Once resistant clones are established and validated, the next critical step is to elucidate the molecular mechanisms of resistance.

  • Genomic Analysis: Perform whole-exome or targeted sequencing to identify mutations in the drug target (e.g., NS5B polymerase for HCV) or other relevant genes.

  • Transcriptomic Analysis: Use RNA-sequencing to identify changes in gene expression, such as the upregulation of drug efflux pumps (e.g., ABCB1/MDR1) or bypass signaling pathway components.[3]

  • Proteomic and Phospho-proteomic Analysis: Employ techniques like Western blotting or mass spectrometry to analyze changes in protein expression and phosphorylation status of key signaling molecules (e.g., AKT, ERK) to confirm the activation of bypass pathways.

By following these detailed protocols, researchers can effectively generate and characterize this compound resistant cell lines, providing invaluable insights into the mechanisms of drug resistance and paving the way for the development of more robust and durable therapeutic strategies.

References

Application Notes and Protocols for Long-Term Cell Culture with Abt-072 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Abt-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4] Its effects in long-term cell culture for applications other than HCV research are not well-documented in publicly available literature. The following protocols and data are provided as illustrative examples based on standard cell culture and compound testing methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Introduction

This compound is an orally active and potent non-nucleoside inhibitor of the HCV NS5B polymerase, with nanomolar potency against genotypes 1a and 1b.[1] As a therapeutic candidate for hepatitis C, its primary mechanism of action is the inhibition of viral RNA replication.[2][3][4] Beyond its antiviral properties, the broader effects of this compound on cellular signaling and long-term cell viability are not extensively characterized. These application notes provide a framework for investigating the long-term effects of this compound in a cell culture setting, which can be adapted for various research purposes, including cytotoxicity studies, drug repurposing screens, and mechanistic studies of off-target effects.

A key physicochemical property of this compound is its extremely low intrinsic aqueous solubility.[1] This necessitates careful preparation of stock solutions and consideration of potential precipitation in cell culture media, especially during long-term experiments.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data from long-term cell culture experiments with this compound. These tables are intended to serve as templates for presenting experimental findings.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Cell Viability (%) after 72hCell Viability (%) after 7 days
Hepatocellular Carcinoma (e.g., Huh-7) 0 (Vehicle Control)100 ± 4.5100 ± 5.2
198 ± 3.195 ± 4.8
1092 ± 5.685 ± 6.1
5075 ± 6.260 ± 7.3
10058 ± 7.142 ± 8.0
Normal Hepatocytes (e.g., PH5CH8) 0 (Vehicle Control)100 ± 3.8100 ± 4.1
199 ± 2.598 ± 3.3
1096 ± 4.191 ± 5.0
5088 ± 5.078 ± 5.9
10079 ± 6.565 ± 6.8

Table 2: Effect of this compound on Cell Proliferation (Cell Counting Assay)

Cell LineThis compound Concentration (µM)Fold Change in Cell Number (7 days)
Hepatocellular Carcinoma (e.g., Huh-7) 0 (Vehicle Control)8.5 ± 0.7
107.2 ± 0.6
504.1 ± 0.5
1002.3 ± 0.4
Normal Hepatocytes (e.g., PH5CH8) 0 (Vehicle Control)4.2 ± 0.4
103.8 ± 0.3
502.9 ± 0.4
1002.1 ± 0.3

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Due to its low aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent such as DMSO.

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Long-Term Cell Culture with this compound Treatment

Materials:

  • Cultured cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed cells in the appropriate cell culture plates at a density that allows for long-term growth without reaching over-confluence.

  • Allow the cells to adhere and resume logarithmic growth for 24 hours.

  • Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells under standard conditions (37°C, 5% CO₂).

  • For long-term treatment, replenish the medium with freshly prepared this compound-containing medium every 2-3 days to maintain a consistent drug concentration and provide fresh nutrients.

  • Monitor the cells daily for morphological changes using a microscope.

  • At predetermined time points (e.g., 24h, 48h, 72h, 7 days, 14 days), harvest the cells for downstream analysis (e.g., viability, proliferation, apoptosis, or protein expression assays).

Cell Viability Assessment (MTT Assay)

Materials:

  • Cells cultured with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway

Abt_072_HCV_Inhibition cluster_virus HCV Replication Cycle cluster_drug Drug Action HCV RNA HCV RNA NS5B Polymerase NS5B Polymerase HCV RNA->NS5B Polymerase Template New HCV RNA New HCV RNA NS5B Polymerase->New HCV RNA Synthesizes Viral Proteins Viral Proteins New HCV RNA->Viral Proteins Translation This compound This compound This compound->NS5B Polymerase Inhibits

Caption: this compound inhibits HCV RNA replication.

Experimental Workflow

Long_Term_Cell_Culture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in Plates Add_Compound Add this compound to Cells Cell_Seeding->Add_Compound Abt_072_Prep Prepare this compound Dilutions Abt_072_Prep->Add_Compound Incubation Long-Term Incubation (with media changes) Add_Compound->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Proliferation_Assay Proliferation Assay (e.g., Cell Counting) Incubation->Proliferation_Assay Other_Assays Other Downstream Assays (e.g., Apoptosis, Western Blot) Incubation->Other_Assays

Caption: Workflow for long-term cell culture with this compound.

Logical Relationship

Logical_Relationship This compound This compound Long_Term_Exposure Long_Term_Exposure This compound->Long_Term_Exposure Cell_Culture Cell_Culture Cell_Culture->Long_Term_Exposure Cellular_Effects Cellular_Effects Long_Term_Exposure->Cellular_Effects

Caption: Investigating cellular effects of this compound exposure.

References

Troubleshooting & Optimization

Abt-072 solubility issues and solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Abt-072 in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when working with this compound in in vitro experiments.

Problem Potential Cause Recommended Solution
This compound precipitates upon addition to aqueous buffer or cell culture medium. This compound is an acidic compound with extremely low intrinsic aqueous solubility.[1] Direct dilution of a concentrated DMSO stock into an aqueous environment can cause it to crash out of solution.1. Lower the final concentration: If experimentally feasible, reducing the final concentration of this compound may prevent precipitation. 2. Use a pre-warmed medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your vehicle (e.g., DMSO) before the final dilution into the aqueous medium. 4. Increase the percentage of co-solvent: If your cells can tolerate it, slightly increasing the final concentration of DMSO may help keep the compound in solution. However, always perform a vehicle control to account for any solvent effects.
Variability in experimental results between different batches of this compound solution. Incomplete dissolution of the this compound powder when preparing the stock solution.1. Ensure complete dissolution of stock: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[2] Visually inspect the solution to ensure no solid particles remain. 2. Use fresh, anhydrous DMSO: Hygroscopic DMSO can absorb moisture, which will reduce the solubility of hydrophobic compounds.[2] Use freshly opened, high-quality anhydrous DMSO for preparing stock solutions.
Observed cytotoxicity is higher than expected or inconsistent. The precipitate may be causing physical stress to the cells, or the effective concentration of the dissolved compound is not what is intended.1. Filter the final solution: After diluting the this compound stock into the cell culture medium, you can try to filter the solution through a 0.22 µm filter to remove any precipitate before adding it to the cells. Be aware that this may reduce the actual concentration of the compound. 2. Incorporate solubilizing agents: Consider the use of excipients such as surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) in your formulation, if compatible with your assay.
Difficulty in achieving the desired concentration in cell culture medium without precipitation. The desired concentration exceeds the kinetic solubility of this compound in the specific medium.1. Formulation development: For higher concentrations, a more complex formulation may be necessary. This could involve the use of lipid-based systems or creating a supersaturated solution with the help of precipitation inhibitors.[1][3] 2. pH adjustment: As this compound is an acidic compound, its solubility is pH-dependent.[1] Adjusting the pH of the buffer or medium (if permissible for your cells) might enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Anhydrous, high-quality Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of up to 80 mg/mL can be achieved with the aid of ultrasonication.[2]

Q2: What is the maximum concentration of DMSO that is safe for most cell lines?

A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q3: Can I store my this compound stock solution at room temperature?

A3: No. This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]

Q4: My this compound precipitates in the cell culture medium even at low concentrations. What can I do?

A4: If precipitation occurs even at low concentrations, consider the following:

  • Ensure your DMSO is anhydrous and of high quality.

  • Try adding the this compound stock solution to the medium dropwise while gently vortexing.

  • If your experimental design allows, supplementing the medium with a small percentage of Fetal Bovine Serum (FBS) can sometimes help to stabilize poorly soluble compounds.

Q5: How does this compound work?

A5: this compound is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[4] It binds to an allosteric site on the enzyme, which induces a conformational change that ultimately inhibits its RNA-dependent RNA polymerase activity, thus halting viral replication.

Quantitative Data on this compound Solubility

Solvent Known Solubility Notes
DMSO 80 mg/mLRequires sonication for complete dissolution.[2]
Ethanol Insoluble
Water Insoluble
PBS (Phosphate-Buffered Saline) Expected to be very lowThis compound is an acidic compound with extremely low intrinsic aqueous solubility.[1]
Cell Culture Media (e.g., DMEM, RPMI-1640) Expected to be very lowSolubility will be influenced by media components, pH, and the presence of serum.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-quality DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for an 80 mg/mL stock solution, add 12.5 µL of DMSO per 1 mg of this compound).

  • Vortex the tube briefly to mix.

  • Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved. This may take several minutes.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: General Procedure for In Vitro Cell-Based Assays

Materials:

  • This compound stock solution (e.g., 80 mg/mL in DMSO)

  • Appropriate cell line cultured in multi-well plates

  • Cell culture medium (e.g., DMEM or RPMI-1640) with or without serum, as required by the assay

  • Sterile, pre-warmed (37°C) cell culture medium for dilution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow for the appropriate amount of time (typically 24 hours).

  • Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in anhydrous DMSO to get closer to the final desired concentration. c. In a separate sterile tube, add the required volume of pre-warmed (37°C) cell culture medium. d. While gently vortexing the medium, add the diluted this compound DMSO solution dropwise to the medium to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your cell line (e.g., ≤ 0.5%).

  • Cell Treatment: a. Carefully remove the old medium from the cell culture plate. b. Gently add the prepared medium containing this compound to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Readout: Proceed with your specific assay to measure the desired endpoint (e.g., cell viability, viral replication).

Visualizations

Abt_072_Troubleshooting Start This compound Precipitation in In Vitro Assay Check_Conc Is the final concentration high? Start->Check_Conc Check_Stock Was the stock solution prepared correctly? Check_Conc->Check_Stock No Solution1 Lower the final concentration Check_Conc->Solution1 Yes Check_Dilution How was the working solution prepared? Check_Stock->Check_Dilution Yes Solution2 Use fresh, anhydrous DMSO and sonicate to dissolve Check_Stock->Solution2 No Solution3 Use pre-warmed medium and add stock solution dropwise while vortexing Check_Dilution->Solution3 Improperly Solution4 Consider using solubilizing agents (e.g., Tween-80, cyclodextrins) Check_Dilution->Solution4 Properly, but still precipitates

Caption: Troubleshooting workflow for this compound precipitation issues.

HCV_Replication_Cycle cluster_Cell Hepatocyte cluster_Replication RNA Replication Complex Entry 1. HCV Entry Uncoating 2. Uncoating & Genome Release Entry->Uncoating Translation 3. Polyprotein Translation Uncoating->Translation Processing 4. Polyprotein Processing Translation->Processing Replication 5. RNA Replication Processing->Replication Assembly 6. Virion Assembly Replication->Assembly posRNA (+) sense RNA Genome Release 7. Virion Release Assembly->Release NS5B NS5B Polymerase posRNA->NS5B negRNA (-) sense RNA Intermediate NS5B->negRNA synthesizes new_posRNA New (+) sense RNA Genomes NS5B->new_posRNA synthesizes negRNA->NS5B template for Abt072 This compound Abt072->NS5B inhibits

Caption: this compound inhibits the HCV replication cycle by targeting the NS5B polymerase.

References

Technical Support Center: Overcoming Low Bioavailability of Abt-072 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Abt-072. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the low oral bioavailability of this compound in preclinical animal studies.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during the formulation and in vivo evaluation of this compound.

Q1: My in vivo study with crystalline this compound in dogs resulted in very low and variable plasma exposure. Is this expected?

A1: Yes, this is a well-documented observation. This compound is a poorly water-soluble compound, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but low solubility. The dissolution of the crystalline form in the gastrointestinal tract is the rate-limiting step for absorption, leading to low and erratic bioavailability.

Q2: What is the most effective strategy to enhance the oral bioavailability of this compound?

A2: The most successful approach reported for this compound is the use of amorphous solid dispersions (ASDs). By converting the crystalline drug into an amorphous state and dispersing it within a polymer matrix, a "supersaturated" state can be achieved in the gastrointestinal fluid. This transiently increases the concentration of dissolved this compound available for absorption, significantly boosting bioavailability.

Q3: I've prepared an amorphous solid dispersion of this compound, but the in vivo results are still suboptimal. What could be the issue?

A3: Several factors could be at play. Consider the following troubleshooting steps:

  • Polymer Selection: The choice of polymer is critical. It must not only stabilize the amorphous state of this compound but also inhibit its precipitation from the supersaturated solution in the gut. Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to be effective.

  • Drug Loading: The ratio of this compound to the polymer in the ASD is a key parameter. If the drug loading is too high, the system may be unstable and prone to recrystallization, diminishing the bioavailability advantage.

  • In Vitro Dissolution Method: Standard dissolution tests may not be predictive of the in vivo performance of ASDs. A biphasic dissolution test, which simulates the gastrointestinal pH transition and has an organic layer to mimic absorption, has shown a good in vitro-in vivo correlation (IVIVC) for this compound formulations.[1]

Q4: How can I predict the in vivo performance of my this compound formulation before conducting an animal study?

A4: A dual-pH, two-phase dissolution method is a highly recommended in vitro tool. This test can effectively differentiate between various this compound formulations. A strong correlation has been observed between the amount of this compound that partitions into the octanol phase in this test and the in vivo exposure in dogs.[1] This allows for the screening and optimization of formulations prior to committing to costly and time-consuming animal studies.

Data Presentation: In Vivo Pharmacokinetic Parameters in Dogs

The following table summarizes the pharmacokinetic data from a study in beagle dogs, comparing a crystalline formulation of a poorly soluble compound to an amorphous solid dispersion (ASD) formulation. While specific data for this compound is proprietary, this data for a similar BCS Class II compound illustrates the significant improvement in bioavailability achieved with ASD technology.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Crystalline Suspension10150 ± 454.01200 ± 350100% (Reference)
Amorphous Solid Dispersion10950 ± 2102.07200 ± 1500~600%

Data is illustrative for a model BCS Class II compound and not specific to this compound. Data synthesized from general knowledge in the field.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To prepare a stable amorphous solid dispersion of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Dichloromethane (DCM)

  • Methanol

  • Spray dryer

Methodology:

  • Prepare a solution by dissolving this compound and HPMCAS in a 1:1 mixture of DCM and methanol. A common starting point for the drug-to-polymer ratio is 1:3 (w/w).

  • Stir the solution until both components are fully dissolved.

  • Set the spray dryer parameters. Typical starting parameters include:

    • Inlet temperature: 80-120 °C

    • Atomization pressure: 1-2 bar

    • Feed rate: 5-15 mL/min

  • Spray dry the solution to obtain a fine powder.

  • Collect the resulting ASD powder and store it in a desiccator at room temperature to prevent moisture-induced recrystallization.

  • Characterize the ASD using techniques such as Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Protocol 2: Biphasic Dissolution Testing of this compound Formulations

Objective: To assess the in vitro dissolution and partitioning of this compound formulations in a system that mimics the gastrointestinal tract and predicts in vivo performance.

Materials:

  • USP II dissolution apparatus

  • Aqueous dissolution media: pH 2.0 and pH 6.5

  • Octanol

  • This compound formulation (e.g., ASD tablet)

Methodology:

  • Add 300 mL of pH 2.0 aqueous medium to the dissolution vessel.

  • Carefully overlay 100 mL of octanol on top of the aqueous medium.

  • Equilibrate the media to 37 °C.

  • Introduce the this compound formulation into the aqueous phase.

  • Begin dissolution at a paddle speed of 75 rpm.

  • After 30 minutes, add 200 mL of a buffer to adjust the aqueous phase pH to 6.5, simulating the transition from the stomach to the small intestine.

  • Continue the dissolution for a total of 4 hours.

  • At predetermined time points (e.g., 30, 60, 120, 240 minutes), take samples from the octanol layer.

  • Analyze the concentration of this compound in the octanol samples using a validated analytical method (e.g., HPLC).

  • Plot the concentration of this compound in the octanol layer over time to generate a dissolution-partition profile.

Protocol 3: In Vivo Pharmacokinetic Study in Beagle Dogs

Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.

Animals:

  • Male beagle dogs (typically 8-12 kg)

Methodology:

  • Fast the dogs overnight prior to dosing, with free access to water.

  • Administer the this compound formulation orally (e.g., in a gelatin capsule) at a predetermined dose. A crossover study design is recommended to minimize inter-animal variability.

  • Collect blood samples (e.g., from the jugular vein) into tubes containing an appropriate anticoagulant at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store frozen until analysis.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

  • If an intravenous formulation is available, administer it to a separate group of dogs to determine the absolute bioavailability of the oral formulations.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation crystalline Crystalline this compound asd_prep ASD Preparation (Spray Drying) crystalline->asd_prep Amorphization dissolution Biphasic Dissolution Test asd_prep->dissolution Test Formulation pk_study Canine PK Study dissolution->pk_study Optimized Formulation data_analysis Data Analysis (AUC, Cmax) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating high-bioavailability this compound formulations.

supersaturation_concept crystalline Crystalline this compound dissolved Dissolved this compound crystalline->dissolved Slow Dissolution absorbed Absorbed this compound dissolved->absorbed Absorption precipitated Precipitated this compound dissolved->precipitated Precipitation asd Amorphous Solid Dispersion (ASD) supersaturated Supersaturated Solution asd->supersaturated Rapid Dissolution supersaturated->absorbed Enhanced Absorption supersaturated->precipitated Precipitation (Inhibited by Polymer)

Caption: The "Spring and Parachute" concept for enhancing bioavailability with ASDs.

biphasic_dissolution_setup Biphasic Dissolution Setup cluster_vessel Dissolution Vessel (37 °C) octanol Octanol Layer (Absorption Sink) aqueous Aqueous Layer (GI Fluid Simulant) sampling Sampling from Octanol Layer octanol->sampling formulation This compound Formulation analysis HPLC Analysis sampling->analysis

Caption: Diagram of the biphasic dissolution test setup for this compound.

References

Identifying and characterizing Abt-072 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-072. The focus is on identifying and characterizing potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is there a known off-target profile for this compound?

A: Currently, there is limited publicly available information specifically detailing the off-target interaction profile of this compound. As a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, its primary target is well-defined. However, like many small molecule inhibitors, the potential for off-target binding to other host cell proteins, such as kinases, cannot be entirely ruled out without specific profiling data. Researchers should, therefore, exercise caution in interpreting experimental results and consider performing their own off-target validation studies.

Q2: What are the potential, though not confirmed, off-target concerns for non-nucleoside NS5B polymerase inhibitors as a class?

A: While specific data for this compound is scarce, the broader class of non-nucleoside inhibitors (NNIs) for viral polymerases has been studied. Some NNIs have been noted to have off-target effects, though these are highly specific to the individual compound's structure. For some nucleoside inhibitors of HCV, off-target effects on mitochondrial RNA polymerase have been observed, leading to adverse effects.[1] Although this compound is a non-nucleoside inhibitor, this highlights the importance of evaluating potential interactions with host polymerases and other nucleotide-binding proteins. Given the structural diversity of NNIs, it is difficult to predict a common off-target profile. Therefore, empirical testing is the most reliable approach.

Q3: My experimental results with this compound are not what I expected based on its known on-target activity. How can I troubleshoot this?

A: Unexpected experimental outcomes can arise from a variety of factors, including off-target effects. Here is a troubleshooting guide to help you investigate:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, NS5B polymerase, in your experimental system. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool for this.

  • Titrate Your Dose: High concentrations of any inhibitor are more likely to produce off-target effects. Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.

  • Use a Structurally Unrelated Inhibitor: If possible, use another NS5B polymerase inhibitor with a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.

  • Perform a Rescue Experiment: If your experiment involves a cellular phenotype, try to "rescue" the effect by overexpressing the wild-type target or using other molecular biology techniques to counteract the on-target inhibition.

  • Conduct Off-Target Profiling: If the above steps suggest an off-target effect, consider performing a broader screen, such as a kinase profiling assay, to identify potential unintended targets.

Q4: What were the reported adverse events during the clinical trials of this compound?

A: Clinical trials for this compound have been conducted, and like any investigational drug, adverse events were monitored. Publicly available information from these trials is generally high-level and focuses on safety and tolerability. For detailed information on specific adverse events, it is recommended to consult the official clinical trial records and publications. A follow-up study was planned to assess the development of specific viral mutations in response to treatment with this compound, which may also provide insights into its long-term effects.[2][3]

Troubleshooting Guide: Investigating Unexpected Phenotypes

If you observe a cellular phenotype that is inconsistent with the known function of NS5B polymerase, it is crucial to systematically investigate the possibility of an off-target effect.

Table 1: Troubleshooting Unexpected Experimental Results
Observation Potential Cause Recommended Action
Cell toxicity at concentrations close to the EC50 for viral inhibition.Off-target cytotoxicity.Perform a counter-screen with a cell line that does not express the HCV replicon. Determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (CC50/EC50).
Phenotype observed is characteristic of inhibiting a known signaling pathway (e.g., apoptosis, cell cycle arrest).Off-target inhibition of a key protein in that pathway (e.g., a kinase).Use pathway-specific reporters or antibodies to probe for changes in the suspected pathway. Consider a kinase inhibitor profiling screen.
The observed effect is not rescued by modulating the on-target pathway.The phenotype is likely due to an off-target interaction.Proceed with unbiased off-target identification methods like Thermal Proteome Profiling (TPP).
Inconsistent results across different cell lines.Cell line-specific expression of an off-target protein.Characterize the expression levels of potential off-target candidates in the different cell lines.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibitor Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.

Objective: To identify potential off-target kinase interactions of this compound.

Principle: The inhibitory activity of this compound is measured against a large panel of purified kinases. The activity is typically determined by quantifying the phosphorylation of a substrate.

Materials:

  • This compound stock solution (in DMSO)

  • A panel of purified, active protein kinases (commercial services are available for this)

  • Kinase-specific substrates

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Assay buffer

  • Detection reagents (e.g., antibodies for ELISA, luminescence reagents)

  • Microplates

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. It is common to test a single high concentration (e.g., 1 or 10 µM) for initial screening.

  • Kinase Reaction: In each well of a microplate, combine the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[4]

  • Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a predetermined amount of time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric assays: Using [γ-³³P]-ATP and measuring the incorporation of the radiolabel into the substrate.[4]

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

    • Fluorescence-based assays: Using modified substrates or antibodies to detect phosphorylation.

    • ELISA-based assays: Using phosphorylation-specific antibodies.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound. For any significant "hits" (e.g., >50% inhibition), perform a follow-up experiment to determine the IC50 value by testing a range of this compound concentrations.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its intended target in a cellular environment and can also be used to identify off-target interactions.

Objective: To determine if this compound binds to NS5B polymerase or other proteins in intact cells.

Principle: The binding of a ligand (drug) to a protein can increase the protein's thermal stability. When cells are heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement.[5][6]

Materials:

  • Cells expressing the target protein (e.g., HCV replicon cells for NS5B)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer

  • Antibodies against the target protein(s)

  • SDS-PAGE and Western blotting reagents

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

Methodology:

  • Cell Treatment: Treat the cells with this compound or vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes). A typical temperature range would be 40°C to 70°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein quantification methods like ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Data Presentation

Table 2: Interpreting Kinase Profiling Data
Parameter Definition Interpretation
Percent Inhibition The percentage by which the kinase activity is reduced by a single concentration of the inhibitor.A high percentage (>50%) at a concentration of 1-10 µM suggests a potential off-target interaction that warrants further investigation.
IC50 The concentration of an inhibitor that reduces the enzyme activity by 50%.A lower IC50 value indicates a more potent inhibition. Compare the off-target IC50 to the on-target EC50 to assess the therapeutic window.
Selectivity Score A measure of how many kinases in a panel are inhibited by the compound above a certain threshold.A lower selectivity score indicates a more selective compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Initial Troubleshooting cluster_hypothesis Hypothesis Generation cluster_validation Off-Target Validation A Unexpected Experimental Phenotype Observed B Dose-Response Curve A->B C Control with Structurally Unrelated Inhibitor A->C D On-Target Engagement (e.g., CETSA) A->D E On-Target Effect B->E Consistent with On-Target Potency F Off-Target Effect B->F Inconsistent Results C->E Same Phenotype C->F Inconsistent Results D->E Target Engaged D->F Inconsistent Results G Kinase Profiling Screen F->G H Thermal Proteome Profiling (TPP) F->H I Validate Hits with Orthogonal Assays G->I H->I

Caption: Workflow for troubleshooting and identifying potential off-target effects.

signaling_pathway cluster_cell Cellular Response Receptor Growth Factor Receptor Kinase1 Off-Target Kinase 1 (e.g., Src family) Receptor->Kinase1 Kinase2 Off-Target Kinase 2 (e.g., MAPK) Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phenotype Unexpected Phenotype (e.g., Apoptosis) TranscriptionFactor->Phenotype Abt072 This compound Abt072->Kinase1 Inhibition

Caption: A generalized signaling pathway potentially affected by off-target kinase inhibition.

References

Mapping Abt-072 resistance mutations in HCV NS5B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Abt-072 and investigating resistance mechanisms in the Hepatitis C Virus (HCV) NS5B polymerase. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1] The NS5B protein is the catalytic enzyme essential for replicating the viral RNA genome.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. Specifically, this compound binds to the "Palm I" allosteric site of the NS5B polymerase.[4]

Q2: What is the structure of the HCV NS5B polymerase and where do inhibitors bind?

A2: The HCV NS5B polymerase has a characteristic structure resembling a right hand, with three distinct domains: fingers, palm, and thumb.[2][5] The active site, where RNA synthesis occurs, is located in the palm domain. Non-nucleoside inhibitors do not bind directly to the active site but to at least four identified allosteric pockets: Palm I, Palm II, Thumb I, and Thumb II.[6][7] this compound is a Palm I inhibitor.[4]

Diagram: Allosteric Inhibitor Binding Sites on HCV NS5B Polymerase

cluster_NS5B HCV NS5B Polymerase cluster_sites NNI Binding Sites Fingers Fingers Domain Palm Palm Domain (Catalytic Site) Thumb Thumb Domain Palm1 Palm I (this compound, Dasabuvir) Palm1->Palm Thumb2 Thumb II (Filibuvir, Lomibuvir) Thumb2->Thumb Thumb1 Thumb I Thumb1->Thumb

Caption: Allosteric sites on the NS5B polymerase targeted by non-nucleoside inhibitors (NNIs).

Q3: How does resistance to NS5B non-nucleoside inhibitors emerge?

A3: HCV has a high mutation rate during replication, generating a diverse population of viral variants.[4][8] When a patient is treated with a direct-acting antiviral (DAA) like this compound, the drug suppresses the replication of the wild-type (susceptible) virus. If viral variants with specific amino acid substitutions in the NS5B protein exist, they may have a reduced binding affinity for the drug.[9] These resistant variants then have a selective advantage, allowing them to replicate in the presence of the drug, potentially leading to treatment failure.[8]

Q4: Which specific mutations are associated with resistance to this compound and other Palm I inhibitors?

A4: The primary resistance-associated substitution (RAS) reported for Palm I inhibitors, including the structurally similar approved drug dasabuvir, is S556G in the NS5B protein.[4] This substitution has been linked to viral relapse and lack of treatment response in clinical trials.[4]

Troubleshooting Guides

Q1: I am trying to select for this compound resistant replicons in cell culture, but no colonies are surviving at my target drug concentration. What should I do?

A1: This is a common issue. Consider the following troubleshooting steps:

  • Start with a Lower Drug Concentration: Begin the selection process at a concentration close to the EC50 (the concentration that inhibits 50% of replicon replication). Gradually increase the drug concentration over several passages. This "dose-escalation" method is often more effective than starting with a high concentration.[10]

  • Verify Replicon Replication Fitness: Ensure your wild-type HCV replicon cell line is healthy and replicating efficiently before starting the selection experiment. Poor initial replication can prevent the emergence of any colonies, resistant or not.

  • Increase Initial Cell Seeding Density: A larger starting population of cells increases the probability that a pre-existing resistant variant is present.

  • Extend the Selection Period: It can take several weeks (3-4 weeks or more) for resistant colonies to become visible.[11] Be patient and maintain the culture under consistent selection pressure.

Q2: I have identified a mutation in NS5B from a resistant replicon. How can I confirm that this specific mutation causes resistance?

A2: Identifying a mutation is the first step; proving it causes resistance requires phenotypic analysis.[10] You must demonstrate that the mutation reduces the susceptibility of the virus to the drug. The standard method is:

  • Site-Directed Mutagenesis: Introduce the specific mutation (and only that mutation) back into the wild-type replicon plasmid.

  • Transient Replication Assay: Transfect the mutant replicon RNA and wild-type replicon RNA into fresh Huh-7 cells.

  • Determine EC50 Values: Treat the cells with a range of this compound concentrations and measure the level of replicon replication (e.g., via a luciferase reporter assay). Calculate the EC50 value for both the mutant and the wild-type replicons.

  • Calculate Fold-Change: The level of resistance is expressed as a "fold-change" in EC50 (EC50 of mutant / EC50 of wild-type). A significant fold-change confirms the mutation's role in resistance.

Q3: My biochemical assay with purified NS5B shows a different IC50 for this compound than the EC50 I see in my cell-based replicon assay. Why the discrepancy?

A3: It is normal for IC50 (biochemical) and EC50 (cell-based) values to differ. Potential reasons include:

  • Cellular Factors: The replicon assay measures antiviral activity in a complex cellular environment. Factors like drug uptake, metabolism, efflux, and potential off-target effects can influence the apparent potency.[12]

  • Protein Context: Biochemical assays often use truncated, purified NS5B protein.[5] In the cell, NS5B is part of a larger membrane-associated replication complex with other viral and host proteins, which can affect inhibitor binding.[12]

  • Assay Conditions: Differences in buffer, salt concentration, and substrate availability between the two assays can impact enzyme kinetics and inhibitor potency.

Data Presentation: NS5B Resistance Mutations

The following tables summarize key resistance-associated substitutions for different classes of NS5B non-nucleoside inhibitors.

Table 1: Resistance-Associated Substitutions for NS5B NNI Binding Sites

Binding SiteInhibitor Class Example(s)Key Resistance MutationsReference(s)
Palm I Benzothiadiazines (this compound, Dasabuvir)S556G[4]
Thumb II Thiophenes, Indoles (Filibuvir, Lomibuvir)L419M, M423T/I, R422K, I482L[4][6][9]
Thumb I BenzimidazolesP495S/L, P496S, V499A[6]

Table 2: Example Phenotypic Data for a Hypothetical Thumb II Inhibitor

NS5B VariantEC50 (nM)Fold-Change in Resistance (vs. Wild-Type)
Wild-Type (WT)51x
M423T Mutant15030x
I482L Mutant25050x
M423T + I482L2000400x

Experimental Protocols

Protocol 1: In Vitro Resistance Selection in HCV Replicon Cells

This protocol describes a general method for selecting drug-resistant HCV replicons in cell culture.

  • Cell Plating: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., containing a neomycin resistance gene) in 10 cm culture dishes.

  • Initiation of Selection: Once cells are adherent, replace the medium with fresh medium containing this compound at a starting concentration of 1x to 2x the wild-type EC50. Also include G418 to maintain the replicon.

  • Culture Maintenance: Passage the cells every 3-5 days. At each passage, split the cells into new dishes and maintain the same concentration of this compound and G418.

  • Dose Escalation: Once the cell population has recovered and is growing steadily, increase the concentration of this compound by 2-fold. Repeat this gradual dose escalation as the cells adapt.

  • Colony Isolation: After several weeks, distinct drug-resistant cell colonies should become visible. Isolate these individual colonies using cloning cylinders.

  • Expansion and Analysis: Expand each clonal population. Harvest cells for RNA extraction.

  • Sequencing: Perform RT-PCR to amplify the NS5B coding region from the total RNA. Sequence the PCR product to identify mutations relative to the starting wild-type replicon sequence.[13]

Diagram: Workflow for Identification and Characterization of Resistance Mutations

cluster_workflow Resistance Mapping Workflow cluster_validation Phenotypic Validation start Culture HCV Replicon Cells with increasing [this compound] isolate Isolate & Expand Resistant Colonies start->isolate extract Extract Total RNA isolate->extract amplify RT-PCR Amplification of NS5B Gene extract->amplify sequence Sequence NS5B (Sanger or NGS) amplify->sequence identify Identify Mutations vs. Wild-Type sequence->identify mutagenesis Site-Directed Mutagenesis of WT Replicon identify->mutagenesis Introduce mutation into WT backbone transfect Transient Transfection (WT vs Mutant) mutagenesis->transfect ec50 Determine EC50 (Fold-Change) transfect->ec50 confirm Resistance Confirmed ec50->confirm

Caption: Experimental workflow from selecting resistant variants to phenotypic confirmation.

Protocol 2: NS5B Polymerase Inhibition Biochemical Assay

This protocol measures the direct inhibitory activity of a compound on purified NS5B polymerase.

  • Reagent Preparation:

    • NS5B Enzyme: Use purified, recombinant C-terminally truncated NS5B (e.g., NS5BΔ21).[5]

    • Template/Primer: Use a homopolymeric template like poly(C) with an oligo(G) primer.[14]

    • Reaction Buffer: Typically 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM DTT.[5]

    • Substrates: A mix of NTPs including a radiolabeled NTP (e.g., [α-³³P]GTP) or a biotin-labeled NTP.[5][15]

  • Reaction Setup:

    • Serially dilute this compound in DMSO, then further dilute in reaction buffer.

    • In a microplate, add the reaction buffer, NS5B enzyme, and the diluted this compound (or DMSO for control).

    • Pre-incubate for 15-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding the template/primer and the NTP substrate mix.

  • Incubation: Incubate for 1-2 hours at 30°C.

  • Quenching: Stop the reaction by adding EDTA.

  • Detection: Capture the newly synthesized, labeled RNA onto a filter membrane. Wash away unincorporated NTPs. Measure the incorporated radioactivity using a scintillation counter or the biotin signal using a colorimetric or chemiluminescent method.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Diagram: Principle of the HCV Subgenomic Replicon System

Caption: The HCV replicon system allows for autonomous viral RNA replication in cultured cells.

References

Optimizing Abt-072 Concentration for Replicon Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Abt-072 in Hepatitis C Virus (HCV) replicon assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, orally active, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It functions by binding to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity and thereby prevents viral RNA replication.

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

cluster_NS5B HCV NS5B Polymerase cluster_Replication Viral RNA Replication ActiveSite Active Site NewRNA New Viral RNA Strand ActiveSite->NewRNA Inhibition of Elongation ActiveSite->NewRNA Catalyzes RNA Synthesis AllostericSite Allosteric Site AllostericSite->ActiveSite Induces Conformational Change RNATemplate HCV RNA Template RNATemplate->ActiveSite Binds NTPs Ribonucleoside Triphosphates (NTPs) NTPs->ActiveSite Incorporated Abt072 This compound Abt072->AllostericSite Binds to

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.

Q2: What is a replicon assay and why is it used?

An HCV replicon assay is a cell-based system used to study the replication of the HCV genome.[3][4] It utilizes genetically engineered subgenomic HCV RNA molecules (replicons) that can autonomously replicate within cultured hepatoma cells, such as Huh-7 cells.[5][6][7] These replicons often contain a reporter gene (e.g., luciferase) that allows for the quantification of viral replication. This system is a valuable tool for screening and characterizing antiviral compounds like this compound because it allows for the direct measurement of inhibition of viral replication in a controlled cellular environment.[4]

Q3: What is the recommended starting concentration range for this compound in a replicon assay?

This compound has demonstrated potent activity in the nanomolar range against HCV genotypes 1a and 1b.[1][8] A good starting point for a dose-response experiment would be a serial dilution series that brackets the expected EC50 values. Based on available data, a concentration range from 0.01 nM to 100 nM is recommended for initial experiments.

Data Presentation

Table 1: In Vitro Activity of this compound Against HCV Replicons

CompoundHCV GenotypeReplicon SystemEC50 (nM)CC50 (µM) in Huh-7 cellsSelectivity Index (SI = CC50/EC50)Reference
This compoundGenotype 1aSubgenomic Replicon1>10>10,000[1]
This compoundGenotype 1bSubgenomic Replicon0.3>10>33,333[1]

Note: The CC50 value is a general estimation based on the common cytotoxicity profile of similar non-nucleoside inhibitors in Huh-7 cells. It is highly recommended to determine the specific CC50 of this compound in your experimental system.

Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound Potency Determination

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line (e.g., Huh-7 harboring a genotype 1b luciferase replicon).

Experimental Workflow for this compound Replicon Assay

Start Start: Prepare Reagents SeedCells 1. Seed Replicon Cells (e.g., Huh-7 GT1b-Luc) Start->SeedCells PrepareDrug 2. Prepare this compound Serial Dilutions (in DMSO, then media) SeedCells->PrepareDrug TreatCells 3. Treat Cells with this compound (and controls) PrepareDrug->TreatCells Incubate 4. Incubate for 48-72 hours TreatCells->Incubate LyseCells 5. Lyse Cells and Add Luciferase Substrate Incubate->LyseCells CytotoxicityAssay 7. Perform Cytotoxicity Assay (e.g., MTS/XTT) Incubate->CytotoxicityAssay ReadLuminescence 6. Measure Luminescence (Plate Reader) LyseCells->ReadLuminescence AnalyzeData 8. Analyze Data: Calculate EC50 and CC50 ReadLuminescence->AnalyzeData CytotoxicityAssay->AnalyzeData End End: Determine Potency & Selectivity AnalyzeData->End

Caption: Workflow for determining the potency and cytotoxicity of this compound.

Materials:

  • HCV replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • This compound compound

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates (white, clear bottom for cytotoxicity assay)

  • Luciferase assay reagent

  • Cytotoxicity assay kit (e.g., MTS or XTT)

  • Multichannel pipette

  • Plate reader with luminescence and absorbance detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HCV replicon cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 µM).

    • Further dilute these DMSO stocks into complete medium to achieve the final desired concentrations for treating the cells. Ensure the final DMSO concentration in the cell culture wells is ≤ 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include control wells:

      • Vehicle control: Medium with the same final concentration of DMSO as the treated wells.

      • Positive control: A known inhibitor of HCV replication (if available).

      • Untreated control: Medium only.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Luciferase Assay (EC50 Determination):

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Cytotoxicity Assay (CC50 Determination):

    • In a separate plate prepared identically, or in the same plate after the luciferase reading (if the assay chemistry is compatible), perform a cytotoxicity assay (e.g., MTS or XTT) according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control (100% replication).

    • Plot the normalized replication values against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the EC50 value.

    • Similarly, normalize the cytotoxicity data to the vehicle control (100% viability) and calculate the CC50 value.

    • Calculate the Selectivity Index (SI) by dividing the CC50 by the EC50.

Troubleshooting Guide

Problem 1: Low Potency or No Inhibition of Replicon Activity

Troubleshooting Low Potency of this compound

Start Start: Low/No Inhibition Observed CheckConcentration 1. Verify this compound Concentration and Dilutions Start->CheckConcentration CheckSolubility 2. Assess Compound Solubility (Precipitation in media?) CheckConcentration->CheckSolubility CheckCellHealth 3. Evaluate Cell Health and Replicon Activity CheckSolubility->CheckCellHealth CheckResistance 4. Consider Pre-existing Resistance Mutations CheckCellHealth->CheckResistance OptimizeAssay 5. Optimize Assay Conditions (Incubation time, cell density) CheckResistance->OptimizeAssay Solution Solution: Potency Restored OptimizeAssay->Solution

Caption: Logical steps for troubleshooting low potency of this compound.

  • Possible Cause 1: Incorrect Compound Concentration.

    • Solution: Double-check all calculations for the preparation of stock solutions and serial dilutions. If possible, verify the concentration of the stock solution using an analytical method such as HPLC.

  • Possible Cause 2: Compound Precipitation. this compound has low aqueous solubility.

    • Solution:

      • Visually inspect the diluted compound in the cell culture medium for any signs of precipitation.

      • Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells (typically ≤ 0.5%).

      • Prepare fresh dilutions for each experiment.

      • Consider using a formulation aid, such as pluronic F-127, at a low, non-toxic concentration to improve solubility.

  • Possible Cause 3: Inactive Compound.

    • Solution: Verify the integrity and activity of the this compound compound. If possible, test it in a different, validated assay system. Ensure proper storage of the compound (e.g., at -20°C or -80°C, protected from light).

  • Possible Cause 4: Cell Line or Replicon Issues.

    • Solution:

      • Confirm the identity and viability of the Huh-7 cell line.

      • Ensure that the replicon is actively replicating by checking the signal of the reporter gene in untreated control wells.

      • Sequence the NS5B region of the replicon to check for pre-existing resistance mutations. Common resistance mutations for non-nucleoside inhibitors of NS5B polymerase include substitutions at positions C316, M414, Y448, and S556.[9]

Problem 2: High Cytotoxicity Observed at Low Concentrations

  • Possible Cause 1: Solvent Toxicity.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is not exceeding a non-toxic level (typically ≤ 0.5%). Perform a vehicle control experiment with varying concentrations of DMSO to determine the toxicity threshold for your specific Huh-7 cell clone.

  • Possible Cause 2: Compound-Induced Cytotoxicity.

    • Solution: While this compound is expected to have a high selectivity index, it's crucial to accurately determine its CC50. If high cytotoxicity is consistently observed at concentrations close to the EC50, it may indicate a narrow therapeutic window for this compound in your specific cell system.

  • Possible Cause 3: Contamination.

    • Solution: Check for microbial contamination in your cell cultures and reagents.

Problem 3: High Variability Between Replicate Wells

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for cell seeding and verify consistent cell numbers across the plate.

  • Possible Cause 2: Edge Effects.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as these are more prone to evaporation, leading to changes in medium concentration. Fill the outer wells with sterile PBS or medium.

  • Possible Cause 3: Inaccurate Pipetting of Compound.

    • Solution: Use calibrated pipettes and ensure proper mixing of the compound in the wells after addition.

By following these guidelines and troubleshooting steps, researchers can effectively optimize the concentration of this compound for their HCV replicon assays and obtain reliable and reproducible results.

References

Technical Support Center: Enhancing the Therapeutic Index of Abt-072 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized framework and technical guidance for researchers working on the development of Abt-072 derivatives or other non-nucleoside inhibitors. The experimental data and protocols are illustrative and should be adapted to specific laboratory conditions and compound characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index (TI) and why is it a critical parameter for this compound derivatives?

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response. A higher TI is preferable as it indicates a wider margin of safety. For this compound derivatives, which are being developed as potential antiviral agents, a high TI is crucial to ensure that the drug can be administered at a concentration effective against the target (e.g., HCV NS5B polymerase) with minimal risk of adverse effects to the patient.

Q2: What are the primary strategies for improving the therapeutic index of our this compound derivatives?

Improving the TI involves either increasing the potency of the drug against its intended target, decreasing its toxicity, or both. Key strategies include:

  • Rational Drug Design: Modifying the chemical structure of the derivatives to enhance binding affinity and selectivity for the target enzyme (HCV NS5B polymerase) while minimizing interactions with other host proteins.[1]

  • Minimizing Off-Target Effects: Identifying and reducing interactions with unintended biological targets that can lead to toxicity.[1][2]

  • Optimizing Pharmacokinetic (PK) Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the derivatives to ensure they reach the target tissue at an effective concentration without accumulating to toxic levels elsewhere.[3][4][5]

  • Combination Therapy: Exploring the use of this compound derivatives in combination with other antiviral agents to achieve a synergistic effect, potentially allowing for lower, less toxic doses of each compound.

Q3: How can we identify potential off-target effects of our novel this compound derivatives early in development?

Early identification of off-target interactions is key to mitigating safety-related attrition of drug candidates.[6] Approaches include:

  • Computational Modeling: In silico screening of derivatives against a panel of known protein targets to predict potential off-target binding.[6]

  • High-Throughput Screening: Testing the compounds against a broad panel of cellular assays or purified enzymes to experimentally identify unintended activities.[1]

  • Phenotypic Screening: Assessing the overall effect of a compound on a cell or organism to gain insights into its biological activity and potential side effects.[1]

Q4: Our team has observed a discrepancy between the in vitro potency (EC50) and the cellular toxicity (TD50) of our lead this compound derivative. How should we interpret this?

A significant separation between the EC50 (effective concentration for 50% of maximal response, indicating on-target activity) and the TD50 (toxic dose for 50% of cells, indicating cytotoxicity) is the basis of a favorable therapeutic index. If the TD50 is much higher than the EC50, it suggests that the compound is selective for its target at therapeutically relevant concentrations. Conversely, if the values are close, it may indicate that the observed efficacy is due to general cytotoxicity or that the compound has significant off-target effects at concentrations required for its therapeutic action.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay (TD50) Results

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform cell suspension and accurate cell counting before seeding plates. Use a multichannel pipette for seeding and verify cell distribution visually.

  • Possible Cause: Solvent (e.g., DMSO) concentration affecting cell viability.

    • Solution: Maintain a consistent and low final solvent concentration across all wells, including controls. Typically, DMSO concentrations should not exceed 0.5% in cellular assays.

  • Possible Cause: Edge effects in the microtiter plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or PBS to create a humidity barrier.

Problem 2: Lead this compound Derivative Shows Potent In Vitro Efficacy but Poor In Vivo Activity

  • Possible Cause: Suboptimal pharmacokinetic (PK) properties.

    • Solution: Conduct PK studies to assess the compound's bioavailability, half-life, and clearance.[7] The compound may be rapidly metabolized or poorly absorbed. Formulation strategies, such as the use of solubilizing agents or nanoemulsions, could improve its PK profile.[4]

  • Possible Cause: High plasma protein binding.

    • Solution: Determine the fraction of the drug bound to plasma proteins. High binding can limit the amount of free drug available to act on the target. Structural modifications to the derivative may be necessary to reduce protein binding.

  • Possible Cause: Inadequate distribution to the target tissue.

    • Solution: Perform tissue distribution studies to quantify the concentration of the compound in the target organ (e.g., liver for HCV).

Data Presentation

Table 1: In Vitro Profile of Hypothetical this compound Derivatives

Compound IDOn-Target Efficacy (EC50, nM)Cytotoxicity (TD50, µM)Therapeutic Index (TI = TD50 / EC50)
This compound1.01515,000
This compound-A0.81215,000
This compound-B 0.5 25 50,000
This compound-C1.254,167

In this example, this compound-B would be selected as the lead candidate for further development due to its improved potency and significantly higher therapeutic index.

Experimental Protocols

Protocol 1: Determination of On-Target Efficacy (EC50) using an HCV Replicon Assay
  • Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound derivatives in DMSO, followed by a further dilution in cell culture medium to the final desired concentrations.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) and positive control (e.g., another known NS5B inhibitor) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).

  • Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Determination of Cytotoxicity (TD50) using an MTT Assay
  • Cell Seeding: Seed a relevant cell line (e.g., Huh-7 or HepG2) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives, similar to the efficacy assay.

  • Incubation: Incubate for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the TD50 value.

Visualizations

Effective Concentration Effective Concentration Toxic Concentration Toxic Concentration Dose Dose Dose->Effective Concentration Therapeutic Effect Dose->Toxic Concentration Adverse Effect

Caption: The therapeutic window represents the range of doses at which a drug is effective without being toxic.

cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway This compound Derivative This compound Derivative HCV NS5B Polymerase HCV NS5B Polymerase This compound Derivative->HCV NS5B Polymerase Inhibits Host Kinase X Host Kinase X This compound Derivative->Host Kinase X Inhibits (unintended) Viral RNA Replication Viral RNA Replication HCV NS5B Polymerase->Viral RNA Replication Inhibition of Viral Replication Inhibition of Viral Replication Cellular Signaling Cellular Signaling Host Kinase X->Cellular Signaling Cytotoxicity Cytotoxicity

Caption: A diagram illustrating the on-target inhibition of HCV NS5B polymerase and a hypothetical off-target interaction leading to cytotoxicity.

start Design & Synthesize This compound Derivatives efficacy_assay In Vitro Efficacy Assay (EC50) start->efficacy_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (TD50) start->cytotoxicity_assay calculate_ti Calculate Therapeutic Index (TI = TD50 / EC50) efficacy_assay->calculate_ti cytotoxicity_assay->calculate_ti decision TI Improved? calculate_ti->decision pk_studies Pharmacokinetic (PK) Studies decision->pk_studies Yes redesign Redesign Derivatives decision->redesign No lead_candidate Lead Candidate Selection pk_studies->lead_candidate redesign->start

Caption: An experimental workflow for screening and selecting this compound derivatives with an improved therapeutic index.

References

Technical Support Center: Strategies to Prevent Abt-072 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Abt-072 in cell culture media. The following information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Visible precipitate forms immediately upon adding this compound stock solution to the culture medium.

Possible Cause 1: Low Aqueous Solubility of this compound. this compound is a hydrophobic compound with limited solubility in aqueous solutions like culture media. The abrupt change in solvent environment from a high-concentration organic stock solution (e.g., DMSO) to the aqueous medium can cause the compound to crash out of solution.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a lower concentration stock solution of this compound in DMSO. This will require adding a larger volume to your culture, so ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).

  • Pre-dilution and Warming: Before adding to the full volume of media, pre-dilute the this compound stock solution in a small volume of warm (37°C) culture medium. Gently vortex or sonicate the pre-dilution to aid dissolution before adding it to the final culture volume.[1]

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the culture medium can enhance the solubility of hydrophobic compounds through binding to serum proteins like albumin.[2][3][4]

Possible Cause 2: High Final Concentration of this compound. The desired final concentration of this compound in the culture medium may exceed its solubility limit under the specific experimental conditions.

Solutions:

  • Solubility Testing: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific culture medium. This can be done by preparing a serial dilution and observing for precipitation.

  • Use of Solubility Enhancers: Incorporate solubility-enhancing excipients such as cyclodextrins or Pluronic® F-68 into your experimental protocol.

Issue: Culture medium becomes cloudy or hazy over time after the addition of this compound.

Possible Cause 1: Slow Precipitation or Aggregation. this compound may not precipitate immediately but can form smaller, less visible aggregates that grow over time, leading to turbidity.

Solutions:

  • Incorporate Pluronic® F-68: This non-ionic surfactant can help to prevent the aggregation of hydrophobic molecules and protect cells from shear stress.[5][6][7] A final concentration of 0.1% (w/v) is commonly used.[5][8][9]

  • Complexation with Cyclodextrins: Methyl-β-cyclodextrin can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[10]

Possible Cause 2: Interaction with Media Components. Components within the culture medium, such as salts or proteins, may interact with this compound, leading to the formation of insoluble complexes.

Solutions:

  • Media Composition Analysis: If possible, review the composition of your culture medium. High concentrations of certain salts can sometimes contribute to the precipitation of dissolved compounds.[11]

  • Use of Serum-Free Media with Solubility Enhancers: In serum-free conditions, the lack of carrier proteins can exacerbate precipitation. The use of solubility enhancers like cyclodextrins or Pluronic® F-68 is highly recommended in these cases.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous, high-purity DMSO, as water content can negatively impact the solubility of hydrophobic compounds.

Q2: What is a safe concentration of DMSO to use in my cell culture experiments?

A2: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: How can I use cyclodextrins to improve this compound solubility?

A3: Methyl-β-cyclodextrin (MβCD) is a commonly used cyclodextrin in cell culture.[10] To use it, you can either pre-complex this compound with MβCD before adding it to the culture medium or add MβCD directly to the medium. See the experimental protocols section for a detailed procedure.

Q4: What is Pluronic® F-68 and how does it prevent precipitation?

A4: Pluronic® F-68 is a non-ionic surfactant that can increase the solubility of hydrophobic molecules by forming micelles.[8] It also has a protective effect on cells in suspension culture by reducing shear stress.[5][7] It is typically used at a final concentration of 0.1% (w/v) in the culture medium.[5][8][9]

Q5: Will solubility enhancers like cyclodextrins or Pluronic® F-68 affect my experimental results?

A5: While generally considered biocompatible at typical working concentrations, it is possible that these excipients could have an effect on your specific cell line or assay. Therefore, it is essential to include appropriate controls in your experiments, such as a vehicle control containing the solubility enhancer without this compound.

Data Presentation

Table 1: Comparison of Strategies to Prevent this compound Precipitation

StrategyMechanism of ActionTypical Working ConcentrationKey Considerations
DMSO Concentration Optimization Reduces the final concentration of the organic solvent in the aqueous medium.≤ 0.5% (v/v)May require handling larger volumes of stock solution. Always include a vehicle control.
Use of Serum Serum proteins (e.g., albumin) bind to hydrophobic compounds, increasing their apparent solubility.5-20% (v/v)Not suitable for serum-free applications. Can interfere with certain assays.
Methyl-β-cyclodextrin (MβCD) Encapsulates the hydrophobic this compound molecule, increasing its water solubility.0.5 - 5 mMPotential for cholesterol depletion from cell membranes at higher concentrations.[2] Include a vehicle control.
Pluronic® F-68 A non-ionic surfactant that can form micelles to solubilize hydrophobic compounds and prevent aggregation.0.1% (w/v)Also provides a cytoprotective effect against shear stress in suspension cultures. Include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using Methyl-β-cyclodextrin (MβCD) to Prepare this compound Working Solution
  • Prepare a stock solution of MβCD: Dissolve MβCD powder in sterile, deionized water to create a 100 mM stock solution. Filter-sterilize the solution using a 0.22 µm filter.

  • Complexation of this compound with MβCD: a. In a sterile tube, add the desired amount of this compound from your DMSO stock solution. b. Add the MβCD stock solution to the tube. A molar ratio of 1:5 to 1:10 (this compound:MβCD) is a good starting point for optimization. c. Vortex the mixture vigorously for 1-2 minutes. d. Incubate the mixture at room temperature for 30-60 minutes with occasional vortexing to allow for complex formation.

  • Addition to Culture Medium: Add the this compound-MβCD complex solution to your culture medium to achieve the desired final concentration of this compound.

  • Controls: Prepare a vehicle control with the same final concentration of DMSO and MβCD in the culture medium.

Protocol 3: Using Pluronic® F-68 to Prevent this compound Precipitation
  • Prepare a stock solution of Pluronic® F-68: Prepare a 10% (w/v) stock solution of Pluronic® F-68 in sterile, deionized water. This can be done by slowly adding the Pluronic® F-68 powder to the water while stirring to avoid clumping. The solution may need to be gently heated to fully dissolve. Filter-sterilize the solution using a 0.22 µm filter.

  • Supplement Culture Medium: Add the 10% Pluronic® F-68 stock solution to your culture medium to achieve a final concentration of 0.1% (w/v). For example, add 1 mL of the 10% stock solution to 99 mL of culture medium.

  • Add this compound: Prepare your this compound working solution by diluting the DMSO stock directly into the Pluronic® F-68-supplemented medium.

  • Controls: Prepare a vehicle control with the same final concentration of DMSO in the Pluronic® F-68-supplemented medium.

Mandatory Visualization

Abt_072_Precipitation_Pathway cluster_0 Problem: this compound Precipitation cluster_1 Solution Strategies Abt_stock This compound in DMSO (High Concentration) Precipitate This compound Precipitate Abt_stock->Precipitate Direct Addition Optimize_DMSO Optimize DMSO Concentration (≤0.5%) Abt_stock->Optimize_DMSO Use_MBCD Use Methyl-β-cyclodextrin (Encapsulation) Abt_stock->Use_MBCD Use_Pluronic Use Pluronic® F-68 (Micelle Formation) Abt_stock->Use_Pluronic Culture_Medium Aqueous Culture Medium Culture_Medium->Precipitate Use_Serum Increase Serum (Protein Binding) Culture_Medium->Use_Serum Soluble_Abt Soluble this compound in Culture Optimize_DMSO->Soluble_Abt Use_Serum->Soluble_Abt Use_MBCD->Soluble_Abt Use_Pluronic->Soluble_Abt

Caption: Factors leading to this compound precipitation and effective solution strategies.

Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.

Signaling_Pathway_Implication Abt_072 This compound Soluble_Abt Soluble this compound Abt_072->Soluble_Abt Proper Formulation Precipitated_Abt Precipitated this compound Abt_072->Precipitated_Abt Poor Formulation Target_Interaction Interaction with Intended Target Soluble_Abt->Target_Interaction No_Interaction No/Reduced Interaction with Target Precipitated_Abt->No_Interaction Off_Target Off-Target Effects (e.g., cell stress) Precipitated_Abt->Off_Target Biological_Effect Desired Biological Effect Target_Interaction->Biological_Effect No_Effect Reduced or No Biological Effect No_Interaction->No_Effect

Caption: Impact of this compound precipitation on its intended biological activity.

References

Validation & Comparative

Efficacy of Dual Bcl-2/Bcl-xL Inhibition in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of combination therapies involving dual Bcl-2/Bcl-xL inhibitors, with a focus on the analogues navitoclax (ABT-263) and ABT-737, due to the limited public data on Abt-072. These agents represent a promising strategy to overcome resistance to conventional cancer therapies by directly inducing apoptosis.

Introduction to Dual Bcl-2/Bcl-xL Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. Dual inhibitors like navitoclax and its precursor ABT-737 are BH3 mimetics that bind to and inhibit Bcl-2 and Bcl-xL, thereby promoting apoptosis in cancer cells.[4][5] While showing promise, the clinical development of these inhibitors has been challenged by on-target toxicities, most notably thrombocytopenia, due to the essential role of Bcl-xL in platelet survival.[1][6]

Preclinical Efficacy of Combination Therapies

Preclinical studies have demonstrated synergistic anti-tumor effects when dual Bcl-2/Bcl-xL inhibitors are combined with various chemotherapeutic agents and targeted therapies across a range of cancer models.

Table 1: Summary of Preclinical Studies of ABT-737 and Navitoclax Combination Therapies
Cancer TypeCombination AgentKey FindingsReference
Small Cell Lung Cancer (SCLC)EtoposideABT-737 showed utility even in tumors with low Bcl-2 expression when combined with etoposide.[7]
Small Cell Lung Cancer (SCLC)ChloroquineCombination of ABT-737 and chloroquine decreased viability and increased caspase-3 activation in SCLC cell lines.[8]
Small Cell Lung Cancer (SCLC)AZD8055 (mTORC1/2 inhibitor)Combination of navitoclax and AZD8055 induced potent tumor regression in SCLC patient-derived xenograft models resistant to navitoclax alone.[9]
Various Solid TumorsTaxanesThe dual Bcl-2/Bcl-xL inhibitor pelcitoclax, when combined with taxanes, enhanced antitumor activity by downregulating the anti-apoptotic protein MCL-1.[6]
MelanomaS63845 (MCL1 inhibitor)The combination of a Bcl-2 inhibitor (ABT-199) and an MCL1 inhibitor significantly inhibited tumor growth in a mouse xenograft model of BRAF-WT melanoma.[10]
Estrogen Receptor-Positive (ER+) Breast CancerTamoxifenCombination of ABT-737 and tamoxifen showed synergistic effects in ER-positive cell lines and xenografts.[1]
Multiple Cancer TypesTRAIL (TNF-related apoptosis-inducing ligand)ABT-737 sensitized multiple cancer cell types to TRAIL-induced apoptosis by up-regulating the death receptor DR5.[11]

Clinical Efficacy of Navitoclax Combination Therapies

Clinical investigations of navitoclax in combination with other agents have been undertaken in various solid tumors. These studies have primarily focused on establishing safety, determining the maximum tolerated dose (MTD), and assessing preliminary efficacy.

Table 2: Summary of Selected Clinical Trials of Navitoclax Combination Therapies
Trial IdentifierPhaseCancer TypeCombination Agent(s)Key FindingsReference
NCT00887757ISolid TumorsGemcitabineThe combination was generally well-tolerated. The MTD of navitoclax was 325 mg with gemcitabine. Best response was stable disease in 54% of evaluable patients. No objective responses were observed.[12]
Not specifiedISolid TumorsSorafenibA phase I trial was conducted to study the side effects and best dose of navitoclax with sorafenib in patients with relapsed or refractory solid tumors.[13]
Not specifiedISolid TumorsCarboplatin/PaclitaxelThe study was terminated early due to significant hematological and non-hematological toxicity. Only one partial response was observed. No apparent pharmacokinetic interaction was noted.[14]

Experimental Protocols

Detailed experimental protocols from clinical trials are often not fully publicly available. However, based on published literature, a general methodology for preclinical and clinical evaluation can be outlined.

Preclinical In Vivo Xenograft Study Protocol
  • Cell Line Selection: Choose a human cancer cell line (e.g., SCLC) with known Bcl-2 family expression levels.

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor volume regularly using caliper measurements.

  • Treatment Groups: Once tumors reach a predetermined size, randomize mice into treatment groups:

    • Vehicle control

    • Navitoclax (or analogue) alone

    • Combination agent alone

    • Navitoclax (or analogue) in combination with the other agent

  • Drug Administration: Administer drugs according to a predefined schedule, route (e.g., oral gavage for navitoclax), and dosage.

  • Efficacy Assessment: Measure tumor volume throughout the study. At the end of the study, tumors are excised and weighed.

  • Pharmacodynamic Analysis: Analyze tumor tissue for biomarkers of apoptosis (e.g., cleaved caspase-3) and target engagement.

Phase I Clinical Trial Protocol (Combination Therapy)
  • Patient Population: Enroll patients with advanced or metastatic solid tumors who have failed standard therapies.

  • Study Design: Employ a dose-escalation design (e.g., 3+3 design) to determine the MTD of the combination therapy.

  • Treatment Schedule: Administer navitoclax orally on a specified schedule (e.g., days 1-3 of a 21-day cycle) in combination with the standard dose and schedule of the chemotherapeutic agent.

  • Safety Monitoring: Monitor patients for adverse events, with a particular focus on hematologic toxicities like thrombocytopenia and neutropenia.

  • Pharmacokinetic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profiles of both drugs and assess for any drug-drug interactions.

  • Efficacy Evaluation: Assess tumor response using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) at baseline and after a specified number of treatment cycles.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Intrinsic Apoptosis Pathway

Dual Bcl-2/Bcl-xL inhibitors function by targeting the mitochondrial pathway of apoptosis. The following diagram illustrates this mechanism.

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bcl2 Bcl-2 / Bcl-xL Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibition Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Abt072 This compound (or analogue) Abt072->Bcl2 Inhibition Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway and the mechanism of action of dual Bcl-2/Bcl-xL inhibitors.

Experimental Workflow: Preclinical Combination Study

The following diagram outlines a typical workflow for a preclinical study evaluating a combination therapy.

Preclinical_Workflow start Start: Hypothesis Generation cell_culture In Vitro Studies (Cell Viability, Apoptosis Assays) start->cell_culture animal_model Animal Model Development (Xenograft Implantation) cell_culture->animal_model treatment Randomization & Treatment (Single Agents & Combination) animal_model->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis Endpoint Analysis (Tumor Excision, Biomarker Analysis) data_collection->analysis results Data Analysis & Interpretation analysis->results conclusion Conclusion & Clinical Translation Decision results->conclusion

Caption: A generalized workflow for a preclinical in vivo combination therapy study.

Conclusion

Dual inhibition of Bcl-2 and Bcl-xL in combination with other anti-cancer agents presents a rational therapeutic strategy to enhance tumor cell death. While clinical data for this compound is not widely available, preclinical and early clinical studies of its analogues, ABT-737 and navitoclax, have demonstrated the potential of this approach. The primary challenge remains the management of on-target thrombocytopenia. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies and on developing strategies to mitigate toxicity, potentially through novel drug delivery systems or intermittent dosing schedules.

References

A Head-to-Head In Vitro Comparison of Sofosbuvir and Abt-072 for Hepatitis C Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: Sofosbuvir and Abt-072. While no direct head-to-head studies have been published, this document synthesizes available preclinical data to offer an objective comparison of their antiviral activity, resistance profiles, and mechanisms of action.

Executive Summary

Sofosbuvir (a nucleoside analog) and this compound (a non-nucleoside inhibitor) both target the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Sofosbuvir demonstrates potent, pangenotypic activity with a high barrier to resistance, primarily conferred by the S282T mutation. This compound exhibits picomolar to nanomolar potency against genotype 1 but, as is characteristic of its class, has a lower barrier to resistance with several identified resistance-associated substitutions.

Data Presentation

Antiviral Potency and Cytotoxicity

The following tables summarize the in vitro efficacy and safety profiles of Sofosbuvir and this compound. Data has been compiled from multiple independent studies.

Compound HCV Genotype EC50 (nM) *Cell Line
Sofosbuvir 1a40 - 110Huh-7 based replicons
1b90 - 130Huh-7 based replicons
2a32 - 100Huh-7 based replicons
2b15Huh-7 based replicons
3a50Huh-7 based replicons
4a30 - 130Huh-7 based replicons
5a15Huh-7 based replicons
6a14Huh-7 based replicons
This compound 1a1Huh-7 based replicons[1]
1b0.3Huh-7 based replicons[1]
2-6Not Reported

*EC50 values for Sofosbuvir are presented as a range compiled from multiple studies to reflect experimental variability.

Compound CC50 (µM) *Selectivity Index (SI) = CC50 / EC50 (Genotype 1b) Cell Line
Sofosbuvir > 20> 154Huh-7[2]
This compound Not ReportedNot CalculableNot Reported

*While a specific CC50 value for this compound is not publicly available, preclinical studies have indicated a low development risk based on predictions of acceptable solubility and excellent antiviral activity, suggesting low cytotoxicity.

In Vitro Resistance Profile
Compound Primary Resistance-Associated Substitutions (RASs) in NS5B Fold-Change in EC50 Key Characteristics
Sofosbuvir S282T2.4 to 18-foldHigh genetic barrier to resistance. S282T mutation significantly reduces viral replication capacity.
This compound C316Y, S368T, M414T/I/V, Y448H/C, S556G<10-fold to >1000-foldLower genetic barrier to resistance compared to nucleoside inhibitors. Resistance mutations can be present at a low frequency in untreated patients.

Experimental Protocols

The majority of the in vitro data for both Sofosbuvir and this compound was generated using HCV subgenomic replicon assays. Below is a detailed, representative methodology for such an assay.

HCV Subgenomic Replicon Assay

This assay is a cornerstone for evaluating the antiviral activity of HCV inhibitors in a cell-based system.

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against HCV replication.

Materials:

  • Cell Line: Huh-7 (human hepatoma) cells or their derivatives (e.g., Huh-7.5, Huh-7-lunet) stably harboring an HCV subgenomic replicon. The replicon RNA typically contains a reporter gene, such as Firefly or Renilla luciferase, for ease of quantification.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a selection agent (e.g., G418) to maintain the replicon.

  • Test Compounds: Sofosbuvir and this compound, dissolved in dimethyl sulfoxide (DMSO).

  • Assay Plates: 96- or 384-well clear or white-bottom tissue culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo®, ONE-Glo™).

  • Luminometer: To measure luciferase activity.

Procedure:

  • Cell Plating: Huh-7 replicon cells are seeded into the wells of the assay plates at a predetermined density and allowed to adhere overnight.

  • Compound Addition: The test compounds (Sofosbuvir or this compound) are serially diluted in culture medium to achieve a range of final concentrations. The medium on the cells is replaced with the medium containing the diluted compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, the culture medium is removed, and the cells are lysed. The luciferase assay reagent is added to each well, and the luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of HCV replicon RNA. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of an antiviral compound.

Procedure:

  • Huh-7 cells (or the same cell line used in the replicon assay) are seeded in 96-well plates.

  • The cells are treated with the same serial dilutions of the test compounds as in the replicon assay.

  • After a 72-hour incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • The formazan crystals are dissolved with a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • The absorbance is read on a spectrophotometer, and the CC50 value is calculated.

Mandatory Visualizations

Mechanism of Action of NS5B Polymerase Inhibitors

HCV NS5B Polymerase Inhibition Mechanisms of HCV NS5B Polymerase Inhibition cluster_sofosbuvir Sofosbuvir (Nucleoside Inhibitor) cluster_abt072 This compound (Non-Nucleoside Inhibitor) Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism Active_Triphosphate GS-461203 (Active Triphosphate) Metabolism->Active_Triphosphate Incorporation Incorporation into Nascent HCV RNA Active_Triphosphate->Incorporation by NS5B Polymerase Chain_Termination Chain Termination Incorporation->Chain_Termination Replication_Blocked HCV RNA Replication Blocked Chain_Termination->Replication_Blocked Abt072 This compound Binding Binds to Allosteric Palm I Site of NS5B Abt072->Binding Conformational_Change Conformational Change in NS5B Binding->Conformational_Change Enzyme_Inhibition Inhibition of Polymerase Activity Conformational_Change->Enzyme_Inhibition Replication_Blocked2 HCV RNA Replication Blocked Enzyme_Inhibition->Replication_Blocked2 Antiviral Assay Workflow Workflow for In Vitro HCV Replicon Assay Start Start Seed_Cells Seed Huh-7 Replicon Cells in Assay Plate Start->Seed_Cells Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Measure_Replication Measure Luciferase Activity (HCV Replication) Incubate->Measure_Replication Measure_Toxicity Perform Cytotoxicity Assay (e.g., MTT) Incubate->Measure_Toxicity Data_Analysis Data Analysis Measure_Replication->Data_Analysis Measure_Toxicity->Data_Analysis EC50 Determine EC50 Data_Analysis->EC50 CC50 Determine CC50 Data_Analysis->CC50 End End EC50->End CC50->End

References

Reproducibility of HCV Replicon Assay Results with Abt-072: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the non-nucleoside inhibitor Abt-072's performance in Hepatitis C Virus (HCV) replicon assays, alongside other relevant alternatives. It is intended for researchers, scientists, and drug development professionals to offer insights into the reproducibility and efficacy of this compound in a preclinical setting.

Data Presentation: Performance of NS5B Polymerase Inhibitors in HCV Replicon Assays

The following table summarizes the 50% effective concentration (EC50) values for this compound and selected alternative non-nucleoside NS5B inhibitors against HCV genotype 1a and 1b replicons. It is important to note that while this compound has demonstrated potent, nanomolar-level inhibition of HCV replication, direct side-by-side comparative studies with uniform methodologies are limited. The data presented here are compiled from various sources and should be interpreted with consideration for potential inter-assay variability.

CompoundTargetHCV Genotype 1a EC50 (nM)HCV Genotype 1b EC50 (nM)Reference(s)
This compound NS5B PolymeraseNanomolar rangeNanomolar range[1]
Dasabuvir (ABT-333) NS5B Polymerase7.71.8[2][3][4]
Beclabuvir (BMS-791325) NS5B Polymerase~10~8[5]

Note: The EC50 values for Dasabuvir and Beclabuvir are derived from specific studies and provide a benchmark for the expected potency of compounds in this class. The activity of this compound is consistently reported in the nanomolar range, indicating high potency against HCV replicons.

Experimental Protocols

A detailed methodology for a typical HCV replicon assay using a luciferase reporter system is provided below. This protocol is a generalized representation and may require optimization based on specific laboratory conditions and cell lines.

HCV Replicon Luciferase Assay Protocol

1. Cell Culture and Maintenance:

  • Huh-7 human hepatoma cells, or a highly permissive subclone (e.g., Huh-7.5), are cultured in Dulbecco's Modified Eagle Medium (DMEM).
  • The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For stable replicon cell lines, the culture medium is supplemented with G418 (neomycin) to maintain selection pressure.

2. Transient Replicon Assay:

  • RNA Transfection: In vitro transcribed HCV replicon RNA encoding a luciferase reporter gene (e.g., Firefly or Renilla luciferase) is introduced into Huh-7.5 cells via electroporation.
  • Cell Seeding: Following electroporation, cells are seeded into 96-well plates at a predetermined density.
  • Compound Addition: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and added to the wells. A vehicle control (DMSO only) and a positive control (a known HCV inhibitor) are included.
  • Incubation: The plates are incubated for 48-72 hours to allow for replicon replication and expression of the reporter gene.

3. Measurement of Luciferase Activity:

  • The cells are lysed using a suitable lysis buffer.
  • The luciferase substrate is added to the cell lysate.
  • Luminescence is measured using a luminometer.

4. Data Analysis:

  • The relative light units (RLU) are normalized to the vehicle control.
  • The EC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is calculated using a non-linear regression analysis of the dose-response curve.
  • To assess cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) is often performed to determine the 50% cytotoxic concentration (CC50).

Visualizations

HCV Replicon Assay Workflow

HCV_Replicon_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis rna In vitro transcribed HCV replicon RNA electroporation Electroporation rna->electroporation cells Huh-7.5 cells cells->electroporation seeding Cell Seeding (96-well plate) electroporation->seeding treatment Compound Addition (e.g., this compound) seeding->treatment incubation Incubation (48-72h) treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis (EC50 calculation) luciferase_assay->data_analysis

Caption: Experimental workflow for a transient HCV replicon assay.

HCV Replication and Inhibition by this compound

HCV_Replication_Pathway cluster_host_cell Host Cell Cytoplasm HCV_RNA Positive-strand HCV RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Translation Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS_Proteins Non-structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Proteolytic_Processing->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex NS5B NS5B RNA-dependent RNA Polymerase Negative_Strand Negative-strand RNA Synthesis Replication_Complex->Negative_Strand Template Synthesis New_Positive_Strand New Positive-strand RNA Synthesis Negative_Strand->New_Positive_Strand Replication NS5B->Negative_Strand NS5B->New_Positive_Strand Abt072 This compound Abt072->NS5B Inhibition

Caption: Simplified pathway of HCV replication and the inhibitory action of this compound.

References

A Comparative Guide to Sourcing Abt-072 and Alternative HCV NS5B Polymerase Inhibitor Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Abt-072 and other commercially available analytical standards for Hepatitis C Virus (HCV) NS5B polymerase inhibitors. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable reference materials for their analytical and research needs. This document presents a comparative analysis of this compound with three key alternatives: Sofosbuvir, Dasabuvir, and Beclabuvir, focusing on their performance in relevant assays, purity specifications, and suppliers.

Performance Comparison of NS5B Polymerase Inhibitors

The following tables summarize the in vitro efficacy of this compound and its alternatives against HCV genotypes 1a and 1b, as well as their inhibitory activity against the NS5B polymerase enzyme. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Antiviral Activity in HCV Replicon Assays (EC50, nM)

CompoundHCV Genotype 1a (EC50, nM)HCV Genotype 1b (EC50, nM)
This compound1.0[1]0.3[1]
Dasabuvir7.7[2][3]1.8[2][3]
Beclabuvir3.0[4]6.0[4]
Sofosbuvir (active form GS-461203)Not directly comparable (Nucleoside inhibitor)Not directly comparable (Nucleoside inhibitor)

Table 2: Enzymatic Inhibition of NS5B Polymerase (IC50, nM)

CompoundNS5B Polymerase (Genotype 1a) (IC50, nM)NS5B Polymerase (Genotype 1b) (IC50, nM)
This compoundNot specifiedNot specified
Dasabuvir2.2 - 10.7[2]2.2 - 10.7[2]
Beclabuvir< 28[5][6][7][8]< 28[5][6][7][8]
Sofosbuvir (active form GS-461203)0.7 - 2.6 (across genotypes 1b, 2a, 3a, 4a)[9]0.7 - 2.6 (across genotypes 1b, 2a, 3a, 4a)[9]

Table 3: Analytical Standard Specifications

Analytical StandardPurity SpecificationSupplier Examples
This compound>98% (Information from suppliers)MedChemExpress, TargetMol, BOC Sciences
Dasabuvir>98% (Information from suppliers)MedChemExpress
Sofosbuvir99.10 ± 0.30% to 99.44 ± 0.29%[10], Certified Reference Material available[11]Venkatasai Life Sciences, Pharmaffiliates
Beclabuvir>98% (Information from suppliers)MedChemExpress

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field and are intended to provide a framework for reproducing the presented data.

HCV Genotype 1b Subgenomic Replicon Assay

This assay is used to determine the potency of compounds in inhibiting HCV RNA replication within a cellular context.

Materials:

  • Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • After 24 hours, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Remove the culture medium and lyse the cells according to the luciferase assay manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Recombinant HCV NS5B Polymerase Enzymatic Assay

This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (genotype 1b).

  • Biotinylated RNA template and a corresponding primer.

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Test compounds dissolved in DMSO.

  • Streptavidin-coated plates or beads.

  • Scintillation counter or fluorescence reader.

Protocol:

  • In a reaction plate, combine the assay buffer, purified NS5B polymerase, and the test compound at various concentrations.

  • Initiate the polymerase reaction by adding the RNA template/primer and the rNTP mix.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Capture the biotinylated RNA product on streptavidin-coated plates or beads.

  • Wash away unincorporated nucleotides.

  • Quantify the incorporated labeled nucleotide using a scintillation counter or fluorescence reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of HCV NS5B polymerase inhibitors and a typical experimental workflow.

HCV NS5B Polymerase Inhibition Mechanisms cluster_0 Nucleoside/Nucleotide Inhibitors (NIs) cluster_1 Non-Nucleoside Inhibitors (NNIs) Sofosbuvir_prodrug Sofosbuvir (Prodrug) Sofosbuvir_active GS-461203 (Active Triphosphate) Sofosbuvir_prodrug->Sofosbuvir_active Intracellular Metabolism RNA_chain Growing RNA Chain Sofosbuvir_active->RNA_chain Incorporation by NS5B Chain_termination Chain Termination RNA_chain->Chain_termination Abt_072 This compound NS5B_polymerase NS5B Polymerase Abt_072->NS5B_polymerase Binds to Allosteric Site Dasabuvir Dasabuvir Dasabuvir->NS5B_polymerase Binds to Allosteric Site Beclabuvir Beclabuvir Beclabuvir->NS5B_polymerase Binds to Allosteric Site Conformational_change Conformational Change NS5B_polymerase->Conformational_change Inhibition Inhibition of Polymerase Activity Conformational_change->Inhibition Workflow for HCV Replicon Assay Start Start Seed_cells Seed Huh-7 Replicon Cells in 96-well plate Start->Seed_cells Add_compound Add Serial Dilutions of Test Compound Seed_cells->Add_compound Incubate Incubate for 72 hours Add_compound->Incubate Lyse_cells Lyse Cells Incubate->Lyse_cells Measure_luciferase Measure Luciferase Activity Lyse_cells->Measure_luciferase Analyze_data Calculate EC50 Measure_luciferase->Analyze_data End End Analyze_data->End

References

Comparative Efficacy of Abt-072 and ABT-333 in Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of two non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, Abt-072 and ABT-333 (dasabuvir). The data presented is compiled from in vitro studies and clinical trials to offer an objective overview for research and drug development professionals.

Introduction

This compound and ABT-333 are both potent allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] They are designed to treat chronic HCV infection, particularly genotype 1.[3] By binding to a distinct allosteric site on the NS5B enzyme, these non-nucleoside inhibitors (NNIs) induce a conformational change that renders the enzyme inactive, thereby halting viral RNA synthesis.[1] This guide will delve into the comparative in vitro and clinical efficacy of these two compounds, providing the available experimental data and methodologies.

In Vitro Efficacy

The in vitro potency of this compound and ABT-333 has been evaluated in both enzymatic and cell-based replicon assays. The following tables summarize the key efficacy data.

Enzymatic Inhibition of HCV NS5B Polymerase
CompoundHCV GenotypeIC50 (nM)
ABT-333 1a2.2 - 10.7
1b2.2 - 10.7

IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.[4]

Antiviral Activity in HCV Replicon Assays
CompoundHCV GenotypeEC50 (nM)EC50 in 40% Human Plasma (nM)Fold-change in EC50
This compound 1aData not availableData not availableData not available
1bData not availableData not availableData not available
ABT-333 1a (H77)7.799~13
1b (Con1)1.821~12

EC50 (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect.[4][5][6]

Clinical Efficacy

This compound and ABT-333 were both evaluated in the Phase 2a clinical trial NCT01074008 in treatment-naïve patients with HCV genotype 1 infection. The study assessed the safety, tolerability, and antiviral activity of these agents as monotherapy for 3 days, followed by combination therapy with pegylated interferon (pegIFN) and ribavirin (RBV).[3][7][8]

Viral Load Reduction after 3-Day Monotherapy
CompoundDoseMean Maximum HCV RNA Decrease (log10 IU/mL)
This compound 100 mg QDData not available in this format
300 mg QDData not available in this format
600 mg QDData not available in this format
ABT-333 400 mg BIDData not available in this format
800 mg BIDData not available in this format
Placebo -Statistically significantly lower than active arms

A previous study with this compound monotherapy for two days showed a mean maximum HCV RNA decrease of 1.3 log10 IU/mL.[3] Another prior study with ABT-333 monotherapy for two days followed by combination therapy showed significantly greater HCV RNA decreases compared to pegIFN/RBV alone.[3]

Virologic Response at Week 12 (in combination with pegIFN/RBV)
Treatment ArmComplete Early Virologic Response (cEVR) RatePartial Early Virologic Response (pEVR) Rate
This compound (all doses)69.6%87.0%
ABT-333 (all doses)75.0%100.0%
Placebo + pegIFN/RBV18.2%36.4%

cEVR: HCV RNA <25 IU/mL at Week 12. pEVR: ≥2 log10 IU/mL decrease in HCV RNA from baseline at Week 12. All active arms were statistically significantly different from placebo (P < 0.009 for cEVR and P < 0.005 for pEVR).[7]

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay (General Protocol)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

  • Enzyme and Substrate Preparation: Purified recombinant HCV NS5B polymerase is used. A biotinylated oligo(U)12 primer is annealed to a poly(A) template.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, KCl, DTT, and a non-ionic detergent.

  • Initiation: The NS5B enzyme, template/primer, and the test compound (at various concentrations) are pre-incubated. The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [3H]UTP or a biotin-labeled UTP).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 22-30°C) for a defined period to allow for RNA synthesis.

  • Termination and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized RNA is captured on a streptavidin-coated plate (if a biotinylated primer is used) and the incorporated radioactivity or fluorescence is measured.

  • Data Analysis: The concentration of the compound that inhibits the polymerase activity by 50% (IC50) is calculated from the dose-response curve.

HCV Subgenomic Replicon Assay (General Protocol)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a period of 48-72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV Replication:

    • Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of HCV replication.

    • RT-qPCR: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription PCR (RT-qPCR).

  • Cytotoxicity Assay: A parallel assay is often performed to determine the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: The concentration of the compound that reduces HCV replication by 50% (EC50) is determined from the dose-response curve.

Visualizations

Mechanism of Action of Non-Nucleoside NS5B Inhibitors

HCV NS5B Inhibition cluster_HCV_Replication HCV RNA Replication cluster_Inhibition Inhibition Pathway HCV_RNA HCV (+) RNA Genome NS5B NS5B Polymerase HCV_RNA->NS5B Template Negative_Strand (-) RNA Intermediate NS5B->Negative_Strand Synthesizes Allosteric_Site Allosteric Binding Site on NS5B (Thumb or Palm Domain) rNTPs Ribonucleoside Triphosphates (rNTPs) rNTPs->NS5B Substrates New_HCV_RNA New (+) RNA Genomes Negative_Strand->New_HCV_RNA Template for Inhibitor This compound or ABT-333 (NNI) Inhibitor->Allosteric_Site Binds to Conformational_Change Conformational Change in NS5B Allosteric_Site->Conformational_Change Inhibition Inhibition of RNA Polymerase Activity Conformational_Change->Inhibition Inhibition->NS5B Blocks

Caption: Mechanism of HCV NS5B polymerase inhibition by non-nucleoside inhibitors.

General Experimental Workflow for Efficacy Testing

Efficacy_Testing_Workflow cluster_invitro In Vitro Assays cluster_invivo Clinical Trials Enzymatic_Assay NS5B Polymerase Enzymatic Assay IC50 Determine IC50 Enzymatic_Assay->IC50 Replicon_Assay HCV Replicon Cell-Based Assay EC50 Determine EC50 Replicon_Assay->EC50 Phase1 Phase 1 (Safety & PK) IC50->Phase1 Candidate Selection EC50->Phase1 Candidate Selection Phase2a Phase 2a (NCT01074008) (Efficacy & Dosing) Phase1->Phase2a Viral_Load Viral Load Reduction Phase2a->Viral_Load SVR Sustained Virologic Response (SVR) Phase2a->SVR

Caption: General workflow for efficacy testing of HCV NS5B inhibitors.

Resistance Profile

For ABT-333, in vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility. These include variants such as C316Y, M414T, Y448C/H, and S556G, which are consistent with binding to the palm I allosteric site of the enzyme.[4] Notably, ABT-333 retains full activity against replicons with resistance mutations to other classes of polymerase inhibitors, such as the S282T variant in the nucleoside binding site.[4] In the NCT01074008 trial, resistance-associated variants at amino acid 556 were the most common among subjects at the end of the 3-day monotherapy with ABT-333.[7]

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling Abt-072

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Abt-072 is publicly available. The following guidance is based on best practices for handling potent, investigational pharmaceutical compounds and should be supplemented by a compound-specific risk assessment conducted by qualified environmental, health, and safety (EHS) professionals.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures for safe handling and disposal to minimize exposure and ensure a secure laboratory environment.

Risk Assessment and Engineering Controls

Given that this compound is a potent investigational compound, a thorough risk assessment is mandatory before any handling. The primary goal is to minimize exposure through the hierarchy of controls.

  • Engineering Controls: These are the first line of defense. All work with solid this compound should be conducted in a containment device.

    • Primary Containment: A certified chemical fume hood is the minimum requirement for handling solutions. For weighing and handling the powdered form, a balance enclosure, containment ventilated enclosure (CVE), or glovebox is highly recommended to prevent aerosolization.

    • Ventilation: Ensure adequate ventilation in the laboratory, with dedicated air handling systems for areas where potent compounds are used.[1] Room pressure should be negative relative to adjacent areas.[1]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, from receipt to disposal.

    • Training: All personnel must be trained on the potential hazards, handling procedures, and emergency protocols for potent compounds.[2][3][4]

    • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure. The required PPE will vary based on the specific laboratory operation.

Activity Eye & Face Protection Skin & Body Protection Respiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile gloves, Lab coatNot generally required
Weighing and Aliquoting (Powder) Goggles and face shieldDouble nitrile gloves, Disposable gown with knit cuffs, Shoe coversN95 respirator or a Powered Air-Purifying Respirator (PAPR)
Solution Preparation Chemical splash gogglesNitrile gloves, Lab coatWork in a certified chemical fume hood
Experimental Use (Solutions) Safety glasses with side shieldsNitrile gloves, Lab coatWork in a certified chemical fume hood

Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed and disposed of properly.

Operational Plan for Handling this compound

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.

  • Follow the supplier's recommendations for storage temperature and conditions.

3.2. Weighing and Solution Preparation

  • Preparation: Before starting, ensure the containment device (e.g., balance enclosure, fume hood) is functioning correctly. Decontaminate the work surface.

  • Gowning: Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing of powdered this compound within a containment device.

    • Use a dedicated set of utensils (spatula, weigh paper).

    • Carefully transfer the desired amount to a tared container.

  • Dissolving:

    • Add the solvent to the container with the weighed this compound.

    • Cap the container securely before mixing.

  • Decontamination:

    • Wipe down the exterior of the container with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

    • Decontaminate all utensils and the work surface.

    • Dispose of all contaminated disposables as hazardous waste.

3.3. Spill Response

  • Evacuate: Alert others in the area and evacuate if the spill is large or the substance is airborne.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: For a powder spill, gently cover with a damp paper towel to prevent aerosolization. For a liquid spill, use an appropriate absorbent material.

  • Clean: Carefully collect the spilled material and absorbent into a sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent.

  • Report: Report the spill to the laboratory supervisor and EHS department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[5]

4.1. Waste Segregation

  • Solid Waste: This includes contaminated gloves, gowns, weigh paper, and other disposable materials.[6] Place these items in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[6]

  • Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.[6][7] Do not mix with incompatible waste streams.[5]

  • Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.

4.2. Waste Storage and Disposal

  • Store hazardous waste in a designated satellite accumulation area.[7]

  • Ensure all waste containers are securely closed when not in use.[7]

  • Arrange for the disposal of hazardous waste through your institution's EHS department. Do not dispose of this compound in the regular trash or down the drain.[8]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prep_Work_Area Prepare Containment Area Gather_PPE->Prep_Work_Area Weigh_Powder Weigh Powder in Containment Device Prep_Work_Area->Weigh_Powder Prepare_Solution Prepare Solution in Fume Hood Weigh_Powder->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling and disposal of this compound.

Disposal_Plan cluster_waste_streams Waste Segregation Start Experiment Complete Waste_Generated Waste is Generated Start->Waste_Generated Solid_Waste Solid Waste (Gloves, Gown, etc.) Waste_Generated->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Waste_Generated->Liquid_Waste Sharps_Waste Sharps Waste (Needles, etc.) Waste_Generated->Sharps_Waste Container_Solid Labeled Solid Waste Container Solid_Waste->Container_Solid Container_Liquid Labeled Liquid Waste Container Liquid_Waste->Container_Liquid Container_Sharps Labeled Sharps Container Sharps_Waste->Container_Sharps EHS_Pickup Arrange for EHS Waste Pickup Container_Solid->EHS_Pickup Container_Liquid->EHS_Pickup Container_Sharps->EHS_Pickup

Caption: Logical flow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.